Apn-peg4-dbco
Description
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Structure
2D Structure
Properties
Molecular Formula |
C39H40N4O7 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C39H40N4O7/c40-20-5-6-31-11-15-35(16-12-31)42-38(45)19-22-47-24-26-49-28-29-50-27-25-48-23-21-41-37(44)17-18-39(46)43-30-34-9-2-1-7-32(34)13-14-33-8-3-4-10-36(33)43/h1-4,7-12,15-16H,17-19,21-30H2,(H,41,44)(H,42,45) |
InChI Key |
OWARLUSLBQGVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)NC4=CC=C(C=C4)C#CC#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Apn-peg4-dbco: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apn-peg4-dbco is a heterobifunctional chemical linker instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its core properties, mechanism of action, and applications, complete with detailed experimental protocols and data presented for clarity and practical use in a research and development setting.
This compound integrates three key chemical moieties:
-
APN (α-propioloyl-N-hydroxysuccinimide): A functional group exhibiting chemoselectivity for cysteine residues. This allows for the site-specific conjugation to proteins and peptides at solvent-accessible cysteine thiols.
-
PEG4 (tetra-polyethylene glycol): A hydrophilic spacer that enhances the solubility of the linker and the resulting bioconjugate in aqueous environments. The PEG4 spacer also mitigates steric hindrance between the conjugated molecules.
-
DBCO (Dibenzocyclooctyne): A strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst.
This unique combination of functionalities makes this compound a versatile tool for covalently linking a biomolecule (e.g., an antibody) to a payload (e.g., a therapeutic agent or a reporter molecule).
Physicochemical and Technical Data
The quantitative properties of this compound and related DBCO linkers are crucial for designing and executing successful bioconjugation strategies. The following tables summarize key data points.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₉H₄₀N₄O₇ | [1] |
| Molecular Weight | 676.76 g/mol | [1] |
| Physical Form | Oil | [2] |
| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO | [2] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [2] |
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) of DBCO-PEG4 with Azide | (2.1 ± 0.2) L mol⁻¹ s⁻¹ | 37°C in PBS, pH 7.4 | |
| Second-Order Rate Constant (k₂) of DBCO with Benzyl Azide | 0.24 M⁻¹·s⁻¹ | Room temperature | |
| Stability of DBCO-modified IgG | ~3-5% loss of reactivity over 4 weeks | 4°C or -20°C, avoid azide- and thiol-containing buffers | |
| Stability of DBCO group in aqueous buffer (pH 7.4) | 90-95% intact after 24 hours | 25°C in PBS | |
| Stability of DBCO group in aqueous buffer (pH 7.4) | 80-85% intact after 24 hours | 37°C in PBS | |
| Stability of DBCO group in aqueous buffer (pH 5.0) | 85-90% intact after 24 hours | 25°C |
Mechanism of Action and Reaction Pathways
The utility of this compound lies in its two distinct reactive ends, enabling a sequential or one-pot, two-step conjugation strategy.
Cysteine-Selective Conjugation via the APN Moiety
The APN group reacts with the thiol group of a cysteine residue through a thiol-yne reaction. This reaction is highly chemoselective for cysteines, offering a method for site-specific protein modification. The resulting conjugate is reported to be highly stable.
Bioorthogonal Ligation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts with an azide-functionalized molecule in a [3+2] cycloaddition to form a stable triazole linkage. This reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH without a copper catalyst.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in bioconjugation. These are general guidelines and may require optimization for specific applications.
Protocol 1: Site-Selective Conjugation of this compound to a Cysteine-Containing Peptide/Protein
This protocol is adapted from a method for site-selective cysteine-cyclooctyne conjugation.
Materials:
-
Cysteine-containing peptide or protein
-
This compound
-
Phosphate buffer (0.2 M, pH 8.0)
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., desalting column)
-
Reaction buffer: 0.2 M phosphate, 1 mM DTT, pH 8.0
Procedure:
-
Protein/Peptide Preparation:
-
Dissolve the cysteine-containing peptide or protein in the reaction buffer to a final concentration of 50-100 µM.
-
Add DTT to a final concentration of 1 mM to ensure the cysteine thiol is in a reduced state.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein/peptide solution to achieve a final concentration of 1-2 mM (a 20- to 40-fold molar excess over the protein/peptide). The final DMSO concentration should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the DBCO-labeled protein/peptide.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (observing the mass shift corresponding to the addition of this compound) or HPLC analysis.
-
Protocol 2: SPAAC Reaction of DBCO-functionalized Biomolecule with an Azide-containing Molecule
Materials:
-
DBCO-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule (e.g., azide-modified drug, fluorophore, or biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-functionalized biomolecule in the reaction buffer.
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
SPAAC Reaction:
-
Add the azide-containing molecule to the solution of the DBCO-functionalized biomolecule. A 1.5- to 3-fold molar excess of one reactant can be used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 4-12 hours.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as SEC, dialysis, or HPLC.
-
-
Analysis:
-
Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm the successful ligation.
-
Applications in Research and Drug Development
This compound is a powerful tool for creating sophisticated bioconjugates for a variety of applications.
Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the construction of ADCs. In this context, the APN moiety can be used to attach the linker to a specific cysteine residue on an antibody. Subsequently, the DBCO group allows for the efficient conjugation of an azide-modified cytotoxic drug. This approach enables the development of ADCs with a defined drug-to-antibody ratio (DAR) and site of conjugation, leading to more homogeneous and potentially more effective therapeutics.
Probes for Studying Signaling Pathways
While this compound is not directly involved in cellular signaling, it is instrumental in creating probes to study these pathways. For instance, an antibody targeting a specific cell surface receptor involved in a signaling cascade (e.g., the MAPK pathway) can be conjugated to a fluorescent dye using this compound. This allows for the visualization and tracking of the receptor, providing insights into its trafficking and downstream signaling events.
Targeted Drug Delivery
Beyond ADCs, this compound can be used to construct other targeted drug delivery systems. For example, a targeting ligand (e.g., a peptide or small molecule) with a cysteine residue can be conjugated to the linker, which can then be used to attach the targeting moiety to a drug-loaded nanoparticle or liposome that has been functionalized with azides.
Synthesis of this compound
While commercial availability is widespread, understanding the synthesis of this compound is valuable for researchers. A plausible synthetic route can be adapted from the synthesis of similar heterobifunctional linkers. The synthesis would likely involve the coupling of a DBCO-amine derivative with a PEG4 linker that has been functionalized with both an APN precursor and a protected amine, followed by deprotection and activation of the APN moiety.
Analytical Characterization
The purity and identity of this compound and its conjugates should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a key technique for assessing the purity of the linker and for monitoring the progress of conjugation reactions.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the linker and its conjugates, thereby verifying successful ligation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the linker.
Conclusion
This compound is a highly versatile and powerful tool in the field of bioconjugation. Its dual reactivity, combined with the favorable properties of the PEG spacer, enables the precise and efficient construction of complex biomolecular architectures. For researchers and professionals in drug development, a thorough understanding of its properties and the methodologies for its use is essential for advancing the design of next-generation targeted therapies and sophisticated biological probes.
References
An In-depth Technical Guide to Apn-peg4-dbco: A Heterobifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Apn-peg4-dbco, a heterobifunctional linker designed for researchers, scientists, and drug development professionals. This compound is a pivotal tool in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details the molecule's structure, mechanism of action, and provides structured data and experimental protocols to facilitate its effective use.
Core Concepts and Chemical Structure
This compound is a versatile crosslinker that features three key components:
-
An alkyl-phosphine (APN) moiety with high selectivity for cysteine residues. This functionality allows for the stable conjugation of the linker to proteins and peptides at specific thiol groups.
-
A hydrophilic polyethylene glycol (PEG4) spacer. This four-unit PEG chain enhances the aqueous solubility of the linker and the resulting conjugate, reduces the potential for aggregation, and minimizes steric hindrance, thereby improving reaction efficiency and the pharmacokinetic profile of the final bioconjugate.
-
A dibenzocyclooctyne (DBCO) group. This strained alkyne is a key component for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild, biocompatible conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules.
The combination of these three components in a single molecule allows for a sequential and controlled two-step conjugation strategy, which is fundamental to the construction of precisely defined bioconjugates.
Chemical Structure:
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₉H₄₀N₄O₇ | |
| Molecular Weight | 676.76 g/mol | |
| Appearance | Oil | |
| Purity | >90% | |
| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO | |
| Storage Conditions | -20°C | |
| Shipping Conditions | Ambient Temperature |
Mechanism of Action and Experimental Workflows
The utility of this compound lies in its ability to facilitate a two-step bioconjugation process. This workflow is central to its application in creating complex biomolecules like ADCs.
-
Cysteine-Specific Conjugation: The first step involves the reaction of the APN moiety of the linker with a free cysteine residue on a protein, such as an antibody. This reaction forms a stable covalent bond.
-
Copper-Free Click Chemistry (SPAAC): Following the initial conjugation and removal of any excess linker, the DBCO-functionalized protein is then reacted with a molecule containing an azide group. This second molecule is often a cytotoxic drug, a fluorescent dye, or another biomolecule. The SPAAC reaction results in the formation of a stable triazole linkage, completing the bioconjugate.
The following diagrams illustrate the logical workflow for the use of this compound in the development of an antibody-drug conjugate.
Caption: General workflow for the initial cysteine-specific conjugation of this compound to an antibody.
Caption: The second step in ADC synthesis, involving the copper-free click reaction between the DBCO-functionalized antibody and an azide-modified drug.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol outlines the first step of the two-step conjugation process.
Materials:
-
Cysteine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Desalting columns for purification.
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free cysteines, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remove the excess reducing agent using a desalting column.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted linker from the DBCO-functionalized protein using a desalting column, buffer exchanging into a suitable buffer for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).
Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
This protocol describes the second step, the copper-free click reaction.
Materials:
-
DBCO-functionalized protein (from Protocol 1).
-
Azide-modified molecule (e.g., cytotoxic drug, fluorescent probe).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the azide-modified molecule to the solution of the DBCO-functionalized protein.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).
-
Purification: Purify the final bioconjugate to remove any unreacted azide-modified molecule and other byproducts. The purification method will depend on the nature of the conjugate and may include size exclusion chromatography (SEC), dialysis, or affinity chromatography.
Quantitative Analysis: Degree of Labeling (DOL)
It is often necessary to determine the number of linker-drug molecules conjugated to each protein. This is known as the Degree of Labeling (DOL). A common method for estimating the DOL for DBCO-conjugated proteins is UV-Vis spectroscopy.
Procedure:
-
Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A₂₈₀) and at approximately 309 nm (A₃₀₉), which is the absorbance maximum for the DBCO group.
-
Calculate the concentration of the protein and the DBCO moiety using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length (typically 1 cm), and c is the concentration.
-
The molar extinction coefficient for DBCO is approximately 12,000 M⁻¹cm⁻¹.
-
The molar extinction coefficient for a typical IgG antibody at 280 nm is approximately 210,000 M⁻¹cm⁻¹. A correction factor may be needed to account for the DBCO absorbance at 280 nm.
-
-
The DOL is calculated as the molar ratio of the DBCO to the protein.
Formula:
DOL = (Concentration of DBCO) / (Concentration of Protein)
Signaling Pathways and Logical Relationships
The application of this compound in creating ADCs is part of a larger strategy for targeted cancer therapy. The resulting ADC is designed to selectively target and kill cancer cells while minimizing off-target toxicity. The following diagram illustrates the conceptual pathway of an ADC created using this linker.
Caption: Conceptual signaling pathway for an antibody-drug conjugate (ADC) from circulation to induction of apoptosis in a target cancer cell.
This guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols is recommended. Always refer to the manufacturer's specific handling and storage instructions.
An In-depth Technical Guide to the Core Mechanism of Action of Apn-peg4-dbco
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Apn-peg4-dbco, detailing its mechanism of action, core components, and its application in advanced bioconjugation strategies such as the development of antibody-drug conjugates (ADCs). This document synthesizes available data to offer detailed experimental protocols and quantitative insights for researchers in the field.
Core Mechanism of Action
This compound is a sophisticated linker molecule designed for the precise covalent attachment of two different molecular entities. Its mechanism is rooted in a dual-ended, bioorthogonal reactivity profile. The linker facilitates a two-step conjugation process: first, the selective attachment to a cysteine-containing biomolecule, and second, the "clicking" onto an azide-functionalized molecule.
The molecule itself is comprised of three key functional units:
-
APN (3-Arylpropiolonitrile): This moiety provides high chemoselectivity for the thiol group of cysteine residues on proteins and peptides.[1]
-
PEG4 (Four-unit Polyethylene Glycol): A hydrophilic spacer that enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2]
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[3][4]
The overall logical workflow of using this compound is to first react the APN end with a cysteine-containing protein (e.g., an antibody). After purification, the resulting DBCO-functionalized protein is then reacted with an azide-containing payload (e.g., a cytotoxic drug or a fluorescent dye) to form the final, stable conjugate.
Data Presentation
The following tables summarize the key characteristics and reaction parameters of this compound and its constituent reactive groups based on available data.
| Component | Function | Key Characteristics |
| APN (3-Arylpropiolonitrile) | Cysteine-selective conjugation | Forms a stable thioether bond with the thiol group of cysteine. Offers greater stability compared to maleimide-thiol conjugates.[5] |
| PEG4 (Polyethylene Glycol) | Hydrophilic Spacer | Increases aqueous solubility, reduces aggregation, and provides spatial separation between conjugated molecules. |
| DBCO (Dibenzocyclooctyne) | Azide-reactive "Click" Handle | Reacts with azides via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to form a stable triazole linkage. |
| Reaction Parameter | APN-Cysteine Conjugation | DBCO-Azide (SPAAC) Conjugation |
| Reaction Type | Thiol-alkyne addition ("Thiol-Click") | Strain-Promoted Alkyne-Azide Cycloaddition |
| Typical pH Range | 7.5 - 9.0 | 6.0 - 9.0 |
| Typical Temperature | Room Temperature | 4°C to Room Temperature |
| Typical Reaction Time | 2 - 12 hours | 2 - 12 hours |
| Required Catalyst | None | None |
| Bioorthogonality | High selectivity for thiols | High (does not react with native functional groups) |
| Stability of Linkage | High, more stable than maleimide-thiol adducts | High |
Experimental Protocols
The following is a detailed, two-stage protocol for the use of this compound to conjugate a cysteine-containing protein (e.g., an antibody) to an azide-functionalized payload.
Stage 1: Conjugation of this compound to a Cysteine-Containing Protein
Objective: To functionalize a protein containing one or more reactive cysteine residues with the DBCO moiety.
Materials:
-
Cysteine-containing protein (e.g., antibody with reduced disulfides)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.5-8.0
-
Purification equipment (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds to generate free thiols and remove the reducing agent.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: Add a 5-20 molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 to 12 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted this compound linker using SEC or dialysis against PBS, pH 7.4.
-
Characterization (Optional): The degree of labeling (DOL) of DBCO on the protein can be determined using methods such as UV-Vis spectroscopy (measuring absorbance at ~309 nm for DBCO and 280 nm for the protein) or mass spectrometry.
Stage 2: "Click" Reaction of DBCO-Functionalized Protein with an Azide-Payload
Objective: To conjugate the DBCO-functionalized protein to an azide-containing payload molecule.
Materials:
-
DBCO-functionalized protein from Stage 1
-
Azide-functionalized payload
-
Reaction Buffer: PBS, pH 7.4 (ensure it is free of sodium azide)
-
Purification equipment (e.g., SEC, dialysis, or other appropriate chromatography)
Procedure:
-
Payload Preparation: Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO) to a known concentration.
-
Reaction Setup: Add a 2-4 fold molar excess of the azide-payload solution to the DBCO-functionalized protein solution.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final protein-payload conjugate to remove any unreacted payload and other reagents. The method of purification will depend on the nature of the payload (e.g., SEC, hydrophobic interaction chromatography).
-
Final Characterization: Characterize the final conjugate to confirm its identity, purity, and concentration.
Mandatory Visualizations
Caption: Logical relationship of this compound components and their roles in bioconjugation.
Caption: General experimental workflow for bioconjugation using this compound.
References
- 1. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 2. DBCO-PEG4-APN - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Azidophenyl Group in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of chemically unique functional groups into biomolecules has revolutionized the study of biological systems and the development of novel therapeutics. Among these, the azidophenyl group, particularly in the form of the non-canonical amino acid p-azido-L-phenylalanine (pAzF), has emerged as a powerful and versatile tool for bioconjugation. Its ability to be genetically encoded into proteins at specific sites provides an unparalleled level of precision for attaching a wide array of functionalities, from fluorescent probes for imaging to cytotoxic payloads for targeted drug delivery. This guide provides a comprehensive overview of the core principles, methodologies, and applications of the azidophenyl group in bioconjugation.
Core Principles of Azidophenyl-Mediated Bioconjugation
The utility of the azidophenyl group in bioconjugation stems from the unique reactivity of the azide moiety. This functional group is bioorthogonal, meaning it does not react with native functional groups found in biological systems, ensuring that subsequent chemical modifications are highly specific. The azidophenyl group, primarily introduced as pAzF, can be leveraged in two main bioconjugation strategies: photo-crosslinking and "click chemistry".
Photo-Crosslinking: Upon exposure to ultraviolet (UV) light, typically at 365 nm, the aryl azide group of pAzF is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with proximal molecules, including amino acid side chains or other biomolecules, effectively "trapping" transient or stable interactions.[1][2] This makes it an invaluable tool for mapping protein-protein interactions within their native cellular context.[1][2]
Click Chemistry: The azide group is a key participant in one of the most widely used click chemistry reactions: the azide-alkyne cycloaddition. This reaction can be performed in two main variations:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to form a stable triazole linkage. While highly effective, the requirement for a copper catalyst can be a limitation for in vivo applications due to cytotoxicity.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), can be used. The ring strain of these molecules allows the reaction with azides to proceed rapidly and with high specificity under physiological conditions, making it ideal for live-cell imaging and in vivo applications.
Quantitative Data on Azidophenyl Bioconjugation
The efficiency and kinetics of bioconjugation reactions involving the azidophenyl group are critical parameters for experimental design and the successful development of bioconjugates. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Reaction Conditions | Reference |
| Incorporation Efficiency | |||
| pAzF into proteins in E. coli | High (qualitative) | pEVOL plasmid system, induction with IPTG and L-arabinose | |
| pAzF into proteins in mammalian cells | >95% conjugation efficacy | Amber suppression, optimized tRNA/synthetase pairs | |
| SPAAC Reaction Kinetics | |||
| Second-order rate constant (k₂) for pAzF with DBCO | 62 ± 12 M⁻¹s⁻¹ | In-gel fluorescence quantification | |
| Second-order rate constant (k₂) for tetra-fluorinated aromatic azide with cyclooctyne | 3.60 M⁻¹s⁻¹ | FRET-based monitoring in CD₃OD | |
| Photo-Crosslinking | |||
| Crosslinking efficiency | Variable, not stoichiometric | Dependent on the site of incorporation and the proximity of the interacting partner |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of azidophenyl-based bioconjugation. The following sections provide step-by-step protocols for key experiments.
Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli
This protocol describes the expression of a target protein containing pAzF using the pEVOL plasmid system, which co-expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair.
Materials:
-
Expression plasmid for the target protein with an amber (UAG) codon at the desired site.
-
pEVOL-pAzF plasmid (encoding the engineered aaRS and tRNA).
-
Chemically competent E. coli cells (e.g., BL21(DE3)).
-
Luria-Bertani (LB) media and agar plates with appropriate antibiotics (e.g., ampicillin and chloramphenicol).
-
p-Azido-L-phenylalanine (pAzF).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
Procedure:
-
Transformation: Co-transform the expression plasmid and the pEVOL-pAzF plasmid into competent E. coli cells. Plate on LB agar containing both antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB media with both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB media (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction:
-
Add pAzF to a final concentration of 1 mM.
-
Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.2 mM.
-
-
Protein Expression: Incubate the culture at 18°C for 16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using an appropriate method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines the labeling of a pAzF-containing protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Purified protein containing pAzF (50-100 µM).
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore) stock solution (10 mM in DMSO or DMF).
-
Phosphate-buffered saline (PBS), pH 7.2.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified pAzF-containing protein with a 10-20 fold molar excess of the DBCO-functionalized molecule in PBS.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Removal of Excess Reagent: Remove the unreacted DBCO-functionalized molecule by a suitable method such as dialysis, size-exclusion chromatography, or using a spin desalting column.
-
Analysis: Confirm the successful conjugation by methods such as SDS-PAGE with in-gel fluorescence imaging or mass spectrometry.
In Vivo Photo-Crosslinking of Protein-Protein Interactions
This protocol provides a general workflow for using pAzF to capture protein-protein interactions in living cells.
Materials:
-
Mammalian cells expressing the "bait" protein with a site-specifically incorporated pAzF.
-
Mammalian cells expressing the "prey" protein (potentially with an epitope tag for detection).
-
UV lamp (365 nm).
-
Cell lysis buffer.
-
Reagents for immunoprecipitation and Western blotting.
Procedure:
-
Cell Culture and Expression: Co-express the bait and prey proteins in mammalian cells. Ensure the incorporation of pAzF by supplementing the growth medium with the unnatural amino acid.
-
Photo-Crosslinking:
-
Wash the cells with PBS to remove media components.
-
Expose the cells to UV light (365 nm) on ice for a predetermined duration (e.g., 15-30 minutes). The optimal exposure time should be determined empirically to maximize crosslinking while minimizing cell damage.
-
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Analysis of Crosslinked Complexes:
-
Analyze the cell lysate by SDS-PAGE and Western blotting to detect a higher molecular weight band corresponding to the crosslinked bait-prey complex.
-
Perform immunoprecipitation using an antibody against the bait or prey protein to enrich for the crosslinked complex.
-
Identify the crosslinked protein and the site of interaction by mass spectrometry.
-
Visualizing Workflows and Signaling Pathways
Diagrams are essential for understanding the complex workflows and biological pathways where the azidophenyl group is applied. The following sections provide visualizations created using the DOT language.
Experimental Workflow for Bioconjugation
The following diagram illustrates the general workflow for producing a site-specifically labeled protein using pAzF incorporation and SPAAC.
Caption: Workflow for site-specific protein bioconjugation using pAzF.
Logical Relationships of pAzF Bioconjugation Strategies
This diagram outlines the different applications of pAzF and the key considerations for each strategy.
Caption: Applications of pAzF in bioconjugation.
Application in Studying Signaling Pathways: The NF-κB Pathway
The azidophenyl group, through photo-crosslinking, is a powerful tool to dissect the complex protein-protein interactions that govern signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial signaling cascade involved in inflammation, immunity, and cell survival. The interactions between NF-κB transcription factors and their inhibitory IκB proteins are central to its regulation. By site-specifically incorporating pAzF into NF-κB subunits, researchers can "trap" and identify direct binding partners, providing insights into the dynamic regulation of this pathway.
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, highlighting where pAzF can be used to study protein-protein interactions.
Caption: Probing NF-κB pathway interactions with pAzF.
Conclusion
The azidophenyl group, particularly when introduced as the unnatural amino acid p-azido-L-phenylalanine, offers a robust and versatile platform for bioconjugation. Its bioorthogonality and dual reactivity in both photo-crosslinking and click chemistry reactions have made it an indispensable tool for researchers across various disciplines. From elucidating the intricate networks of protein-protein interactions that drive cellular signaling to the development of precisely targeted therapeutics, the applications of the azidophenyl group continue to expand. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the power of this remarkable chemical handle in their research and development endeavors.
References
The Nexus of Bioorthogonal Chemistry: An In-depth Technical Guide to the DBCO Moiety for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently modify biomolecules in their native environment is paramount. Dibenzocyclooctyne (DBCO), a key player in copper-free click chemistry, has emerged as an indispensable tool for achieving this with remarkable precision and biocompatibility. This technical guide provides a comprehensive overview of the DBCO moiety, including its underlying chemical principles, quantitative performance data, detailed experimental protocols, and visual representations of key processes to empower researchers in leveraging this versatile technology.
Core Principles: The Power of Strain-Promoted Cycloaddition
DBCO is a cyclooctyne derivative featuring a highly strained internal alkyne bond. This ring strain is the driving force behind its rapid and specific reaction with azide-functionalized molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction proceeds efficiently under physiological conditions (neutral pH and aqueous environments) without the need for cytotoxic copper(I) catalysts, which are a significant drawback of the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] The reaction between a DBCO moiety and an azide group forms a stable triazole linkage, covalently connecting the two molecules with high efficiency and specificity.[5]
The key advantages of using the DBCO moiety in copper-free click chemistry include:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for applications in living cells and whole organisms.
-
High Specificity and Bioorthogonality: DBCO and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring minimal off-target reactions.
-
Favorable Kinetics: The reaction is fast, even at low concentrations, enabling the study of dynamic biological processes.
-
Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.
Quantitative Data for Experimental Design
The efficiency of the SPAAC reaction is influenced by factors such as the specific structures of the DBCO and azide reactants, solvent conditions, and temperature. The second-order rate constant (k₂) is a critical parameter for comparing the reactivity of different cyclooctynes.
Table 1: Second-Order Rate Constants for DBCO and Other Cyclooctynes in SPAAC Reactions.
| Cyclooctyne | Azide Reactant | Reaction Conditions | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl azide | Organic (co)solvents, RT | ~0.3 - 1.0 | |
| DBCO | Peptide with azidolysine | HBS buffer (pH 7.4), 25°C | 0.34 | |
| DBCO-PEG4-acid | Azide-PEG4-acid | PBS (pH 7.4), 37°C | 2.1 ± 0.2 | |
| DIBAC/DBCO | Benzyl azide | Not specified | ~0.1 - 0.9 | |
| BCN | Benzyl azide | Not specified | ~0.01 - 0.1 | |
| BARAC | Benzyl azide | Not specified | ~1.0 - 3.0 |
Note: Reaction rates can vary significantly depending on the specific derivatives of the cyclooctyne and azide, solvent, temperature, and pH.
Table 2: Physicochemical and Stability Properties of DBCO.
| Property | Description | Reference(s) |
| UV Absorbance | DBCO has a characteristic absorbance maximum around 309-310 nm, which can be used to monitor reaction progress and determine the degree of labeling (DOL). | |
| Stability in Buffers | DBCO-modified antibodies show a loss of reactivity of about 3-5% over 4 weeks at 4°C or -20°C. Buffers containing azides or thiols should be avoided for long-term storage. | |
| Stability in Plasma | DBCO-tagged antibodies have demonstrated excellent stability in blood plasma. | |
| Susceptibility to Degradation | Strained alkynes like DBCO can be susceptible to degradation in acidic environments (e.g., TFA) and may be degraded in certain intracellular environments. |
Visualizing the Chemistry and Workflows
To better understand the underlying mechanism and experimental processes, the following diagrams illustrate the SPAAC reaction and typical workflows for bioconjugation.
Detailed Experimental Protocols
The following protocols provide a general framework for common applications of DBCO chemistry. Optimal conditions, such as molar excess of reagents and incubation times, may need to be determined empirically for each specific system.
Protocol 1: General Procedure for Labeling Proteins with DBCO-NHS Ester
This protocol describes the modification of a protein with a DBCO-N-hydroxysuccinimidyl (NHS) ester to introduce a DBCO group for subsequent reaction with an azide-containing molecule. This method targets primary amines, primarily the ε-amino group of lysine residues.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns or other protein purification systems.
Procedure:
-
Protein Preparation: Ensure the protein solution (0.5–5 mg/mL) is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein sample. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted DBCO-NHS ester using a spin desalting column or dialysis.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~310 nm (for DBCO).
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between a DBCO-functionalized biomolecule and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled biomolecule (from Protocol 1 or other synthesis).
-
Azide-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4). Note: This buffer must not contain sodium azide.
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized biomolecule with a 1.5- to 10-fold molar excess of the azide-modified molecule in the reaction buffer. For antibody-small molecule conjugations, a 2-4 fold molar excess of the azide molecule is a good starting point.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Longer incubation times can improve yield, especially at lower temperatures or concentrations.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC) to remove unreacted starting materials.
-
Analysis: Confirm the successful conjugation using techniques such as SDS-PAGE, which should show a shift in molecular weight, and mass spectrometry for precise mass determination.
Protocol 3: Functionalization of Nanoparticles with DBCO
This protocol provides a general method for functionalizing nanoparticles (e.g., gold nanoparticles) with DBCO for subsequent conjugation to azide-tagged molecules.
Materials:
-
Amine-functionalized nanoparticles.
-
DBCO-NHS ester.
-
Activation buffer (e.g., 0.1 M MES, pH 6.0).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Nanoparticle Preparation: Resuspend the amine-functionalized nanoparticles in the activation buffer.
-
DBCO-NHS Ester Activation: Prepare a fresh solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Conjugation to Nanoparticles: Add the DBCO-NHS ester solution to the nanoparticle suspension and incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Purify the DBCO-functionalized nanoparticles by centrifugation and resuspend the pellet in the reaction buffer. Repeat the washing step to remove unreacted reagents.
-
Click Reaction: Add the azide-modified molecule of interest to the purified DBCO-nanoparticles and incubate for 4-12 hours at room temperature.
-
Final Purification: Purify the final conjugated nanoparticles by centrifugation or SEC to remove the excess azide-modified molecule.
-
Characterization: Characterize the nanoparticles at each stage using techniques such as Dynamic Light Scattering (DLS) to monitor changes in size, and UV-Vis spectroscopy to confirm the presence of the DBCO group and the final conjugate.
Troubleshooting Common Issues
Issue: Low or No Product Yield
-
Potential Cause: Suboptimal reagent concentration.
-
Solution: Increase the concentration of both the DBCO and azide-containing molecules. SPAAC is a second-order reaction, so the rate is dependent on the concentration of both reactants.
-
-
Potential Cause: Incorrect molar ratio.
-
Solution: Optimize the molar ratio by performing small-scale trial reactions with varying excesses of one reactant.
-
-
Potential Cause: Incompatible buffer or solvent.
-
Solution: Ensure the buffer is free of primary amines (e.g., Tris, glycine) during NHS ester reactions and free of sodium azide in all steps. Keep the final concentration of organic solvents low (typically <20%) to prevent protein precipitation.
-
-
Potential Cause: Reagent instability.
-
Solution: Use fresh solutions of DBCO-NHS ester, as it is susceptible to hydrolysis. Store DBCO-containing reagents protected from light and moisture.
-
Conclusion
The DBCO moiety has become a cornerstone of copper-free click chemistry, enabling researchers to perform highly efficient and specific bioconjugations in complex biological environments. Its biocompatibility and robust performance have propelled advancements in a wide range of fields, from fundamental biological research to the development of next-generation therapeutics like antibody-drug conjugates. By understanding the core principles, leveraging quantitative data for experimental design, and following detailed protocols, researchers can effectively harness the power of DBCO to achieve their scientific goals.
References
The Strategic Advantage of the PEG4 Spacer in Bioconjugate Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the various linker technologies, the discrete tetraethylene glycol (PEG4) spacer has emerged as a cornerstone for its ability to impart favorable physicochemical and pharmacological properties to bioconjugates. This technical guide provides a comprehensive overview of the advantages of incorporating a PEG4 spacer in linker design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
The strategic incorporation of a PEG4 spacer addresses several fundamental challenges in drug development, including poor solubility of potent payloads, rapid clearance from circulation, and potential immunogenicity. Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that enhance the overall performance and therapeutic index of complex bioconjugates.[1]
Core Advantages of the PEG4 Spacer
The utility of the PEG4 spacer in bioconjugation stems from a confluence of beneficial properties that collectively optimize the performance of the final conjugate.
Enhanced Hydrophilicity and Solubility
A primary advantage of the PEG4 spacer is its ability to increase the hydrophilicity of the entire bioconjugate.[1][2] Many potent cytotoxic drugs and other therapeutic payloads are inherently hydrophobic, which can lead to aggregation, especially at higher drug-to-antibody ratios (DARs).[3] This aggregation can negatively impact manufacturing, stability, and pharmacokinetic profiles.[3] The hydrophilic nature of the PEG4 spacer effectively shields the hydrophobic payload, mitigating aggregation and improving aqueous solubility. This is crucial for developing stable and effective ADCs and other bioconjugates.
Improved Pharmacokinetics and Biodistribution
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutic agents. The PEG4 spacer, although short, contributes to this effect by creating a hydrophilic cloud around the bioconjugate. This "hydration shell" increases the hydrodynamic size of the molecule, which in turn reduces renal clearance and prolongs its circulation half-life. Slower plasma clearance leads to increased overall drug exposure (Area Under the Curve or AUC), allowing for greater accumulation at the target site and potentially improved therapeutic efficacy.
Reduction of Steric Hindrance and Optimization of Binding
The defined and flexible nature of the PEG4 spacer provides optimal spatial separation between the conjugated molecules, such as an antibody and its payload. This separation is critical for minimizing steric hindrance, which can otherwise interfere with the binding of the antibody to its target antigen or the interaction of the payload with its cellular target. By ensuring that both components can function without mutual interference, the PEG4 spacer helps maintain the biological activity of the bioconjugate.
Reduced Immunogenicity
The PEG spacer can help to mask potentially immunogenic epitopes on the bioconjugate, reducing the risk of an undesired immune response. This is a significant advantage in the development of therapeutics that are intended for repeated administration.
Quantitative Impact of PEG Spacers
The length of the PEG spacer has a quantifiable impact on the properties and performance of bioconjugates. The following tables summarize key quantitative data from various studies, highlighting the effects of PEGylation.
| Linker | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 | |
| Table 1: Impact of PEG Linker Length on ADC Clearance. This table illustrates the general trend of decreasing ADC clearance with increasing PEG linker length, with a significant improvement observed with the inclusion of a PEG4 spacer. |
| Linker | In Vitro Cytotoxicity (IC50) | Fold Reduction vs. No PEG | Reference |
| No PEG | Baseline | 1x | |
| 4 kDa PEG | Reduced | 4.5x | |
| 10 kDa PEG | Reduced | 22x | |
| Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate. This table shows that while longer PEG chains can sometimes lead to a reduction in immediate in vitro potency due to steric hindrance, shorter spacers like PEG4 often provide a balance between improved pharmacokinetics and retained cytotoxicity. |
Signaling Pathways and Mechanisms of Action
The incorporation of a PEG4 spacer can influence the overall efficacy of a bioconjugate by ensuring it reaches its target and the payload is effectively delivered. Below are representations of relevant signaling pathways and mechanisms.
Caption: Mechanism of action of an ADC like T-DM1 in HER2-positive cancer cells.
Caption: General mechanism of targeted protein degradation by a PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates containing PEG4 spacers.
Protocol 1: NHS-Ester-PEG4 Conjugation to Primary Amines (e.g., on Antibodies)
This protocol describes the conjugation of an amine-reactive PEG4 linker to a protein, such as an antibody.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Payload (e.g., NHS-PEG4-Drug)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Equilibrate Reagents: Allow the vial of the NHS-PEG4-Payload to come to room temperature before opening to prevent moisture condensation.
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the NHS-PEG4-Payload in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a calculated molar excess of the NHS-PEG4-Payload stock solution to the protein solution. The exact molar ratio will need to be optimized for the specific protein and payload but typically ranges from 5 to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove the unreacted payload and byproducts by purifying the conjugate using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
Caption: Experimental workflow for NHS-Ester-PEG4 conjugation.
Protocol 2: Maleimide-PEG4 Conjugation to Sulfhydryl Groups (e.g., on Reduced Antibodies)
This protocol outlines the conjugation of a maleimide-activated PEG4 linker to a thiol-containing molecule, such as a reduced antibody.
Materials:
-
Antibody solution in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-PEG4-Payload
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Purification columns (e.g., Size-Exclusion Chromatography or HIC)
Procedure:
-
Antibody Reduction: Incubate the antibody with a controlled molar excess of a reducing agent (e.g., TCEP) to reduce a specific number of interchain disulfide bonds. This step needs careful optimization to control the number of available thiol groups.
-
Removal of Reducing Agent: Immediately before conjugation, remove the reducing agent using a desalting column, exchanging the antibody into the conjugation buffer.
-
Prepare Linker Stock Solution: Dissolve the Maleimide-PEG4-Payload in a suitable solvent like DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a slight molar excess of the Maleimide-PEG4-Payload stock solution to the reduced antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in a nitrogen atmosphere to prevent re-oxidation of the thiols.
-
Quenching (Optional): Add a thiol-containing reagent like N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the ADC using chromatography methods such as SEC or HIC.
-
Characterization: Analyze the purified ADC to determine the DAR and other quality attributes.
Caption: Experimental workflow for Maleimide-PEG4 conjugation.
Conclusion
The PEG4 spacer, though a seemingly small component, plays a disproportionately large and strategic role in the design and success of complex bioconjugates. By providing a discrete, hydrophilic, and flexible linkage, it effectively addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The ability to fine-tune these properties through the incorporation of a PEG4 spacer allows for the development of more effective and safer therapeutics. The data and protocols presented in this guide underscore the significant advantages of the PEG4 spacer and provide a framework for its rational application in the design of next-generation bioconjugates.
References
Apn-peg4-dbco for Cysteine-Specific Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of Apn-peg4-dbco, a heterobifunctional linker, for the precise and stable modification of cysteine residues in proteins and other biomolecules. We will delve into the core chemistry, compare its performance to traditional methods, provide detailed experimental protocols, and illustrate key concepts with diagrams to support researchers in bioconjugation and drug development.
Introduction: Overcoming the Stability Challenge in Bioconjugation
The selective modification of proteins is a cornerstone of modern biotechnology, enabling the creation of antibody-drug conjugates (ADCs), diagnostic tools, and precisely engineered biomaterials. Cysteine, with its unique thiol group, is a prime target for site-specific conjugation. For decades, maleimide-based reagents have been the go-to chemistry for thiol modification. However, the resulting thioether bond is susceptible to a retro-Michael addition, leading to conjugate degradation and loss of payload, particularly in the in vivo environment.[1][2]
3-Arylpropiolonitriles (APN) have emerged as a superior alternative, forming a highly stable, irreversible bond with cysteine thiols.[1][3][4] The this compound linker leverages this advanced chemistry, combining a cysteine-reactive APN moiety with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (SPAAC). This dual functionality allows for a two-step conjugation strategy, enhancing the modularity and efficiency of complex biomolecule synthesis. The hydrophilic PEG4 spacer further improves solubility and reduces steric hindrance.
Core Mechanism of Action
The conjugation process using this compound involves two orthogonal reactions:
-
Cysteine-Specific Thiol Addition: The electron-deficient alkyne of the 3-arylpropiolonitrile (APN) group reacts selectively with the thiol group of a cysteine residue. This reaction proceeds readily under mild aqueous conditions and forms a stable thioether linkage that is resistant to hydrolysis and thiol exchange reactions.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts rapidly and specifically with azide-functionalized molecules. This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and it proceeds without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.
Quantitative Data: A Comparative Analysis
The primary advantage of APN chemistry over traditional maleimide chemistry lies in the enhanced stability of the resulting conjugate. This is particularly critical for therapeutic applications where long-term stability in circulation is required.
| Parameter | Maleimide-Cysteine Conjugate | APN-Cysteine Conjugate | Reference(s) |
| In Vitro Stability | Substantial cleavage observed in the presence of glutathione. | No cleavage observed under the same conditions. | |
| In Vivo Serum Half-life (late phase) | 12.0 hours (for AgUox-MAL-HSA) | 17.1 hours (for AgUox-APN-HSA) | |
| Reaction Kinetics (Second-order rate constant) | Higher than APN (e.g., N-phenylmaleimide) | 3.1 M⁻¹s⁻¹ (for 3-phenylpropiolonitrile with a cysteine derivative) |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cysteine-specific modification. Optimization may be required for specific proteins and applications.
Cysteine-Specific Modification with this compound
This protocol outlines the first step of conjugation, reacting the APN moiety of the linker with a cysteine-containing protein.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP), optional
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
Buffer exchange the protein into the Reaction Buffer. The protein concentration should ideally be 1-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 4-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 2-12 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Copper-Free Click Chemistry (SPAAC)
This protocol describes the second step, reacting the DBCO-modified protein with an azide-containing molecule.
Materials:
-
DBCO-modified protein (from section 4.1)
-
Azide-containing molecule of interest
-
Reaction Buffer: PBS, pH 7.4 or other amine- and azide-free buffer
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
Combine the DBCO-modified protein and the azide-containing molecule in the Reaction Buffer. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.
-
-
Purification (if necessary):
-
If required, purify the final conjugate from any unreacted components using size-exclusion chromatography or other appropriate methods.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
Caption: Reaction mechanism of this compound.
Caption: Experimental workflow for cysteine modification.
References
- 1. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
An In-depth Technical Guide to Apn-peg4-dbco: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apn-peg4-dbco is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and a visualization of its role in relevant biological pathways. This compound features two key reactive moieties: a 3-arylpropiolonitrile (APN) group for selective conjugation to cysteine residues and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1] These are separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, which enhances solubility and reduces steric hindrance.[1]
Physical and Chemical Properties
This compound is a versatile chemical tool with specific characteristics that make it suitable for bioconjugation. A summary of its known physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₀N₄O₇ | [2] |
| Molecular Weight | 676.76 g/mol | [2] |
| Physical Form | Oil | [1] |
| Purity | >90% | |
| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO. | |
| Storage Conditions | Store at -20°C. |
Stability:
This compound should be stored at -20°C to maintain its integrity. The DBCO group is generally stable in aqueous buffers with a pH range of 6-9, which is common for bioconjugation reactions. However, prolonged exposure to aqueous solutions can lead to gradual degradation. It is recommended to avoid strongly acidic conditions, which can promote the degradation of the DBCO ring. Stock solutions are typically prepared in anhydrous solvents like DMSO or DMF and can be stored at -20°C for short periods, though fresh preparation is ideal for experiments.
Experimental Protocols
The unique bifunctionality of this compound allows for a two-step conjugation strategy. The following protocols are generalized methodologies for its use in bioconjugation, ADC synthesis, and PROTAC development.
Protocol 1: Cysteine-Selective Conjugation via the APN Group
This protocol describes the conjugation of this compound to a cysteine-containing biomolecule, such as a protein or peptide.
Materials:
-
Cysteine-containing protein/peptide
-
This compound
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the conjugation buffer. If necessary, reduce any existing disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.
-
Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy by monitoring the DBCO absorbance around 309 nm.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized biomolecule from Protocol 1 and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye, or another protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing molecule in the reaction buffer.
-
Click Reaction: Add the azide-containing molecule to the purified DBCO-functionalized biomolecule. A 1.5 to 10-fold molar excess of the azide-containing molecule is often used to ensure efficient conjugation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques like HPLC or SDS-PAGE.
-
Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion, affinity, or ion-exchange chromatography).
-
Analysis: Characterize the final conjugate using methods such as SDS-PAGE, MS, and functional assays.
Signaling Pathways and Logical Relationships
This compound is a critical component in the construction of PROTACs, which function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagrams illustrate the experimental workflow for PROTAC synthesis and the mechanism of action of a PROTAC.
Conclusion
This compound is a powerful and versatile tool for the development of sophisticated bioconjugates. Its well-defined reactivity allows for the precise and efficient construction of ADCs and PROTACs. Understanding its physical and chemical properties, along with the appropriate experimental protocols, is crucial for its successful implementation in research and drug development. The ability to mediate the formation of a ternary complex leading to targeted protein degradation highlights the significant potential of molecules constructed using this advanced linker technology.
References
Solubility of Apn-PEG4-DBCO in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Apramycin-PEG4-DBCO (Apn-PEG4-DBCO) in aqueous buffers. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this guide infers its solubility based on the properties of its constituent components and data from structurally related compounds. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in their specific buffer systems.
This compound is a heterobifunctional linker utilized in the development of antibody-drug conjugates (ADCs).[1][2] It comprises three key components: an apramycin moiety, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1][2][3] The inclusion of the PEG4 spacer is a critical design feature intended to enhance the hydrophilicity and, consequently, the aqueous solubility of the molecule, which can also help to reduce aggregation and minimize steric hindrance.
Inferred Solubility and Buffer Compatibility
The solubility of this compound in aqueous solutions is primarily governed by the hydrophilic PEG4 linker. Generally, compounds containing DBCO-PEG moieties are first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a stock solution, which is then diluted into the final aqueous reaction buffer.
For conjugation reactions, the choice of buffer is critical. Amine-free buffers with a pH range of 7-9 are recommended for reactions involving NHS esters, a common reactive partner for DBCO-PEG linkers. Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers. It is crucial to avoid buffers containing primary amines (e.g., Tris or glycine) and azides, as these can react with the DBCO group or other reactive moieties.
Quantitative Solubility Data for Related DBCO-PEG4 Compounds
To provide a reasonable estimation for the aqueous solubility of this compound, the following table summarizes the available data for structurally similar compounds.
| Compound | Solvent/Buffer | Solubility |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 1.5 mM |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM |
| DBCO-PEG-NHS | Water, ethanol, chloroform, DMSO | 10 mg/mL |
| DBCO-PEG4-acid | DMSO | ≥ 100 mg/mL (180.96 mM) |
| This compound | DMSO | 10 mM |
| Apramycin | DMSO | Soluble |
Note: This data is compiled from various sources and should be used as a guideline. The actual solubility of this compound in a specific aqueous buffer should be determined experimentally.
Experimental Protocol: Determining Aqueous Solubility
The following protocol provides a robust method for determining the aqueous solubility of this compound. This procedure is adapted from methodologies used for similar DBCO-containing molecules.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Shaker/incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of the desired aqueous buffer (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with continuous shaking for 24-48 hours to ensure the solution reaches equilibrium.
-
-
Sample Preparation for Analysis:
-
Centrifuge the saturated solution to pellet the excess, undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantitative Analysis via HPLC:
-
Prepare a standard curve by dissolving a known mass of this compound in an organic solvent (like DMSO) and then serially diluting it in the aqueous buffer.
-
Inject the filtered supernatant and the standards onto the HPLC system.
-
The concentration of this compound in the saturated solution is determined by comparing its peak area to the standard curve. This concentration represents the aqueous solubility of the compound under the tested conditions.
-
Visualizing Methodologies and Molecular Logic
To further aid researchers, the following diagrams illustrate the experimental workflow for determining solubility and the logical relationship between the molecular components of this compound and its solubility.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Caption: Logical relationship of this compound components influencing its solubility.
References
Methodological & Application
Application Notes and Protocols for Apn-peg4-dbco Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized the field of oncology and beyond. The efficacy and safety of an ADC are critically dependent on the linker technology used to attach the potent cytotoxic payload to the monoclonal antibody (mAb). Apn-peg4-dbco is a cutting-edge heterobifunctional linker that offers a superior method for site-specific antibody conjugation. This linker features a 3-arylpropiolonitrile (APN) group for highly selective and stable conjugation to cysteine residues, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) with an azide-modified payload. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.
Chemical Structure and Mechanism of Action
This compound is a cleavable ADC linker comprised of three key components: an APN moiety, a PEG4 spacer, and a DBCO group.[2][3][4] The APN group reacts with the thiol of a cysteine residue on the antibody, forming a stable thioether bond.[5] This cysteine-selective conjugation allows for precise control over the drug-to-antibody ratio (DAR). The DBCO group enables the covalent attachment of an azide-containing molecule, such as a cytotoxic drug, through a bioorthogonal SPAAC reaction. This reaction is highly efficient and proceeds under mild, physiological conditions without the need for a toxic copper catalyst.
The stability of the conjugate formed by the APN moiety with cysteine residues is a significant advantage over traditional maleimide-based linkers. Studies have shown that APN-cysteine conjugates exhibit greater stability in aqueous media and human plasma, leading to a longer in vivo serum half-life compared to their maleimide counterparts.
Key Features and Advantages
-
Site-Specific Conjugation: The APN group's high chemoselectivity for cysteine residues allows for the production of homogeneous ADCs with a defined DAR.
-
Enhanced Stability: The APN-cysteine linkage is remarkably stable, minimizing premature drug release and improving the in vivo performance of the ADC.
-
Copper-Free Click Chemistry: The DBCO group facilitates a biocompatible and highly efficient conjugation reaction with azide-modified payloads.
-
Improved Pharmacokinetics: The hydrophilic PEG4 spacer can reduce aggregation and improve the solubility and overall pharmacokinetic profile of the ADC.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of this compound in antibody conjugation.
| Parameter | Value/Range | Reference |
| Linker Molecular Weight | 676.76 g/mol | |
| Purity | >95% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, desiccated |
| Parameter | Condition | Result | Reference |
| In vitro Stability | Thiol-APN conjugate vs. Thiol-maleimide conjugate | No cleavage of thiol-APN product observed, while substantial cleavage of thioester from maleimide conjugate was seen. | |
| In vivo Stability | Serum half-life of AgUox-APN-HSA vs. AgUox-MAL-HSA in the late phase | 17.1 hours for APN conjugate vs. 12.0 hours for maleimide conjugate. |
| Parameter | Method | Typical Result | Reference |
| Drug-to-Antibody Ratio (DAR) for Cysteine-linked ADCs | Reversed-Phase Liquid Chromatography (RPLC) | Weighted average DAR of 4.0 | |
| DAR for Cysteine-linked ADCs | Hydrophobic Interaction Chromatography (HIC) | DAR of 4.03 | |
| DAR for Cysteine-linked ADCs | LC-HRMS | DAR of 3.77 - 3.79 |
Experimental Protocols
Protocol 1: Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of an antibody's interchain disulfide bonds to generate free cysteine residues for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., Phosphate buffer, pH 7.0-7.5)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP or DTT) in the reaction buffer.
-
Reduction Reaction: Add the reducing agent to the antibody solution at a specific molar ratio (e.g., 2-10 fold molar excess of reducing agent to antibody). The optimal ratio should be determined empirically to achieve the desired DAR.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent re-oxidation of the free thiols.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the this compound linker to the generated free cysteine residues on the antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound linker
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., Phosphate buffer, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution at a 5-20 fold molar excess of linker to antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching: (Optional) Quench the reaction by adding a quenching reagent like N-acetylcysteine to react with any excess linker.
-
Purification: Purify the DBCO-functionalized antibody from unreacted linker and byproducts using SEC or another suitable chromatography method.
Protocol 3: Copper-Free Click Chemistry for Payload Attachment
This protocol describes the final step of attaching an azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody from Protocol 2
-
Azide-modified payload (e.g., cytotoxic drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Payload Preparation: Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO) to a desired stock concentration.
-
Click Reaction: Add the azide-payload solution to the DBCO-functionalized antibody solution at a 1.5-5 fold molar excess of the payload.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: Purify the final ADC from excess payload and other reagents using SEC or HIC.
-
Characterization: Characterize the final ADC for purity, DAR, and aggregation using methods such as SDS-PAGE, HIC, RPLC, and Mass Spectrometry.
Visualization of Workflows and Pathways
Caption: Workflow for site-specific antibody-drug conjugate production.
Caption: Two-step chemical conjugation process.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. DBCO-PEG4-APN - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Apn-peg4-dbco in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Apn-peg4-dbco is a heterobifunctional, cleavable linker designed for the site-specific synthesis of ADCs.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs. It covers the principles of the technology, detailed experimental procedures, methods for characterization, and representative data.
Principle of the Technology
This compound is a versatile linker that enables a two-step conjugation strategy for the synthesis of ADCs with a defined drug-to-antibody ratio (DAR). The linker comprises three key components:
-
Apn Moiety: A cysteine-reactive group that selectively forms a stable covalent bond with the thiol group of a cysteine residue on the antibody. This allows for site-specific conjugation to engineered cysteines or to native cysteine residues after selective reduction of interchain disulfide bonds. The "Apn" group is designed to be cleavable, often by enzymes such as cathepsins that are abundant in the lysosomal compartment of cancer cells. This ensures that the cytotoxic payload is released in a targeted manner within the tumor cell.
-
PEG4 Spacer: A hydrophilic polyethylene glycol (PEG) spacer with four repeating units. The PEG spacer enhances the solubility of the ADC, reduces aggregation, and minimizes steric hindrance between the antibody and the payload.
-
DBCO Group: A dibenzocyclooctyne (DBCO) group that enables copper-free "click chemistry." Specifically, it reacts with an azide group via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to form a stable triazole linkage. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.
The overall strategy involves first conjugating the this compound linker to the antibody via its cysteine residues. In the second step, an azide-modified cytotoxic payload is "clicked" onto the DBCO group of the antibody-linker conjugate.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Azide-modified cytotoxic payload
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching reagent (e.g., N-ethylmaleimide)
-
Reaction buffers (e.g., PBS, pH 7.4; Tris buffer, pH 8.0)
-
Organic co-solvent (e.g., DMSO, DMF)
-
Purification system (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))
-
Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS)
Protocol 1: Antibody Reduction and Conjugation with this compound
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody and subsequent conjugation with the Apn moiety of the linker.
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS, pH 7.4.
-
If the buffer contains any interfering substances, perform a buffer exchange into the reaction buffer.
-
-
Partial Reduction of Antibody:
-
Add a 5-10 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing. The exact time and temperature may need to be optimized for the specific antibody.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess reducing agent using a desalting column or spin filtration device equilibrated with PBS, pH 7.4.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO at a concentration of 10 mM.
-
Add a 5-10 fold molar excess of the this compound solution to the reduced antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching of the Reaction:
-
To cap any unreacted thiol groups, add a 2-fold molar excess of a quenching reagent (e.g., N-ethylmaleimide) relative to the initial amount of reducing agent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Antibody-Linker Conjugate:
-
Purify the antibody-linker conjugate from excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Conjugation of Azide-Modified Payload via SPAAC
This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized antibody and an azide-modified cytotoxic payload.
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified payload in DMSO at a concentration of 10 mM.
-
The purified antibody-linker conjugate from Protocol 1 should be in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
-
SPAAC Reaction:
-
Add a 1.5-5 fold molar excess of the azide-modified payload solution to the antibody-linker conjugate.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be monitored by LC-MS to determine completion.
-
-
Purification of the Final ADC:
-
Purify the final ADC to remove any unreacted payload and other small molecules. This can be achieved using SEC or tangential flow filtration (TFF).
-
Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios.
-
Characterization of the ADC
Thorough characterization of the synthesized ADC is crucial to ensure its quality, homogeneity, and stability.
-
Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody is a critical quality attribute. DAR can be determined by:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the determination of the distribution of DAR species and the calculation of the average DAR.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information to determine the DAR.
-
-
Purity and Aggregation: SEC is used to determine the purity of the ADC and to quantify the level of aggregation.
-
Stability: The stability of the ADC can be assessed by incubating the conjugate in plasma or serum at 37°C over time and measuring the amount of released payload by LC-MS.
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on antigen-positive and antigen-negative cancer cell lines to determine its IC50 value and specificity.
Quantitative Data Summary
The following tables provide representative data for an ADC synthesized using a cysteine-reactive DBCO-PEG linker. (Note: These are typical values and may vary depending on the specific antibody, payload, and conjugation conditions).
| Parameter | Representative Value | Method of Determination |
| Average DAR | 3.8 - 4.2 | HIC, UV-Vis, LC-MS |
| Conjugation Efficiency | >90% | HIC, LC-MS |
| Monomer Purity | >98% | SEC |
| Aggregation | <2% | SEC |
Table 1: Representative Physicochemical Properties of a Cysteine-Conjugated ADC
| Condition | Time Point | % Intact ADC Remaining | Method of Determination |
| Human Plasma at 37°C | 24 hours | >95% | LC-MS |
| Human Plasma at 37°C | 7 days | >85% | LC-MS |
| Murine Plasma at 37°C | 24 hours | >90% | LC-MS |
| Murine Plasma at 37°C | 7 days | >80% | LC-MS |
Table 2: Representative In Vitro Plasma Stability of a Cysteine-Conjugated ADC
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Mechanism of action for a cleavable ADC.
Safety and Handling
This compound and the azide-modified cytotoxic payload should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for each component. Waste should be disposed of in accordance with local regulations for chemical waste.
Site-Specific Protein Modification with Apn-peg4-dbco: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the principles and applications of site-specific protein modification using the heterobifunctional linker, Apn-peg4-dbco. It includes comprehensive experimental protocols, quantitative data summaries, and visual representations of the underlying processes to facilitate its use in research and drug development.
Introduction
Site-specific modification of proteins is a powerful tool for the development of sophisticated biotherapeutics, diagnostic agents, and research probes. Among the amino acids targeted for such modifications, cysteine stands out due to the unique reactivity of its thiol group. The this compound linker is a state-of-the-art reagent designed for highly selective and stable cysteine-specific protein modification. This linker features two key functionalities: an 3-arylpropiolonitrile (APN) group that exhibits exquisite chemoselectivity for cysteine residues, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1] The incorporation of a hydrophilic PEG4 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1]
Principle of the Method
The site-specific modification of proteins using this compound is a two-step process:
-
Cysteine-Specific Labeling: The APN moiety of the linker reacts specifically with the thiol group of a cysteine residue on the target protein. This reaction is highly selective and results in a stable thioether linkage.[2] This linkage has been shown to be more stable in vivo compared to the commonly used maleimide-based conjugation.[2]
-
Copper-Free Click Chemistry: The DBCO group on the now-labeled protein enables a highly efficient and bioorthogonal reaction with an azide-containing molecule of interest. This Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biomolecules and living systems.[1]
Applications
The unique properties of this compound make it a versatile tool for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): this compound is extensively used in the synthesis of ADCs. It allows for the site-specific attachment of cytotoxic drugs to an antibody, resulting in a homogeneous product with a defined drug-to-antibody ratio (DAR). This precision leads to improved therapeutic efficacy and reduced off-target toxicity.
-
Protein Labeling: This linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in a wide range of assays, including cellular imaging, flow cytometry, and western blotting.
-
Protein-Biomolecule Conjugation: this compound facilitates the creation of well-defined conjugates of proteins with other biomolecules, such as peptides, oligonucleotides, and polymers.
Quantitative Data
The efficiency of protein modification with this compound is influenced by several factors, including the molar ratio of the reagents, reaction time, and the nature of the target protein. The following tables provide a summary of key quantitative parameters to guide experimental design.
| Parameter | Recommended Value | Notes |
| This compound to Protein Molar Ratio | 5-20 fold excess | The optimal ratio should be determined empirically for each protein. |
| Reaction Time for Cysteine Labeling | 2-4 hours at room temperature or overnight at 4°C | Longer incubation times can improve labeling efficiency. |
| Reaction Time for Click Chemistry | 4-12 hours at room temperature | Reactions can be performed at 37°C to increase the reaction rate. |
| pH for Cysteine Labeling | 7.0 - 8.0 | The thiol group should be in its nucleophilic thiolate form. |
Comparative Stability of Thiol Linkages
| Linkage Type | In Vivo Stability | Key Advantages |
| Thiol-APN | Higher stability compared to thiol-maleimide | Reduced cleavage in vivo, leading to longer serum half-life of the conjugate. |
| Thiol-Maleimide | Susceptible to cleavage in vivo | Widely used, but the stability of the resulting conjugate can be a concern for in vivo applications. |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 50 mM sodium borate buffer, pH 8.0
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, treat the protein with a 10-fold molar excess of DTT or TCEP in the reaction buffer for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis, exchanging the buffer with fresh, degassed reaction buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the DBCO-Labeled Protein:
-
Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Copper-Free Click Chemistry with an Azide-Containing Molecule
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule of interest (e.g., azide-modified drug, fluorescent dye)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Add a 1.5- to 3-fold molar excess of the azide-containing molecule to the solution of the DBCO-labeled protein.
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing. For less reactive azides or dilute protein solutions, the reaction can be incubated at 37°C to increase the reaction rate.
-
-
Purification of the Final Conjugate:
-
Purify the final protein conjugate using an appropriate chromatography method, such as size-exclusion chromatography or ion-exchange chromatography, to remove any unreacted azide-containing molecule and other impurities.
-
Protocol 3: Characterization of the Protein Conjugate
1. SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein. If a fluorescent azide was used, the gel can be imaged for fluorescence before Coomassie staining.
2. Mass Spectrometry:
-
Determine the precise molecular weight of the conjugate using MALDI-TOF or ESI-MS. The mass shift will confirm the successful conjugation and can be used to determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR).
3. UV-Vis Spectroscopy:
-
The degree of labeling can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group). The molar extinction coefficient for DBCO at ~309 nm is approximately 12,000 M⁻¹cm⁻¹.
Mandatory Visualizations
Caption: Reaction scheme for site-specific protein modification.
References
Application Notes and Protocols for Site-Specific Antibody Labeling Using Apn-peg4-dbco
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation is a critical technology in the development of next-generation therapeutics and diagnostics, particularly for antibody-drug conjugates (ADCs). Achieving a homogeneous product with a defined drug-to-antibody ratio (DAR) is paramount for ensuring consistent efficacy, safety, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of Apn-peg4-dbco, a heterobifunctional linker designed for the site-specific labeling of cysteine-engineered antibodies.
The this compound linker features two key functionalities:
-
3-Arylpropiolonitrile (APN): A thiol-reactive group that forms a highly stable covalent bond with the sulfhydryl group of an engineered cysteine residue. This offers a more stable alternative to traditional maleimide-based conjugation, which can be susceptible to retro-Michael addition and subsequent drug release in vivo.[1][2][3]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-modified payload.[4][5] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions.
The tetraethylene glycol (PEG4) spacer enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.
These application notes will guide researchers through the process of engineering antibodies to introduce reactive cysteine residues, conjugating them with this compound, and subsequently labeling them with an azide-containing molecule of interest.
Data Presentation
The use of APN linkers for cysteine conjugation has been shown to significantly improve the in vivo stability of the resulting bioconjugate compared to traditional maleimide-based linkers. The following tables summarize key quantitative data related to the stability and characterization of antibody conjugates.
Table 1: Comparative In Vivo Stability of APN vs. Maleimide Conjugates
| Conjugate | Linker Chemistry | Serum Half-Life (t½, late phase) | Reference |
| AgUox-MAL-HSA | Thiol-Maleimide | 12.0 hours | |
| AgUox-APN-HSA | Thiol-APN | 17.1 hours |
This data is based on a study using human serum albumin (HSA) conjugated to a therapeutic protein, demonstrating the enhanced stability of the APN-thiol linkage in a physiological environment.
Table 2: Representative Characterization of a Cysteine-Engineered Antibody Labeled with this compound
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | 1.8 - 2.0 |
| Purity (monomer content) | Size Exclusion Chromatography (SEC) | >95% |
| Conjugation Efficiency | RP-HPLC, Mass Spectrometry | >90% |
| In Vitro Plasma Stability (% intact ADC after 7 days) | LC-MS | >95% |
This table presents typical data expected from the site-specific conjugation of a cysteine-engineered antibody (e.g., a THIOMAB™) with two engineered cysteines per antibody. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in labeling cysteine-engineered antibodies with this compound.
Protocol 1: Engineering of Cysteine Residues in Antibodies
Site-specific cysteine residues can be introduced into an antibody sequence using standard site-directed mutagenesis techniques. The choice of mutation site is critical and should be in a solvent-accessible region to ensure efficient conjugation without disrupting antibody structure and function.
Materials:
-
Expression vector containing the antibody heavy and light chain genes
-
Site-directed mutagenesis kit
-
Appropriate mammalian cell line for antibody expression (e.g., Expi293™, CHO)
-
Cell culture reagents and media
-
Protein A affinity chromatography resin for purification
Procedure:
-
Site Selection: Based on the antibody's crystal structure or a homology model, identify a suitable solvent-accessible site for cysteine substitution.
-
Mutagenesis: Use a site-directed mutagenesis kit to introduce the desired cysteine codon into the antibody's heavy or light chain gene in the expression vector. Verify the mutation by DNA sequencing.
-
Antibody Expression: Transiently or stably transfect the mutated expression vector into the chosen mammalian cell line. Culture the cells under appropriate conditions to allow for antibody expression.
-
Purification: Harvest the cell culture supernatant and purify the cysteine-engineered antibody using Protein A affinity chromatography.
-
Characterization: Confirm the integrity of the purified antibody by SDS-PAGE and mass spectrometry.
Protocol 2: Conjugation of Cysteine-Engineered Antibody with this compound
This protocol describes the reaction of the engineered cysteine's thiol group with the APN moiety of the linker. Engineered cysteines are often "capped" with glutathione or other small molecules during expression and require a reduction and re-oxidation step to make the thiol available for conjugation.
Materials:
-
Purified cysteine-engineered antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Dehydroascorbic acid (DHAA) solution
-
This compound linker
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Antibody Reduction (Uncapping):
-
To the purified cysteine-engineered antibody solution (typically 1-10 mg/mL), add a 10-fold molar excess of TCEP.
-
Incubate for 30 minutes at room temperature to reduce the capping adducts on the engineered cysteines.
-
-
Re-oxidation of Native Disulfide Bonds:
-
Add a 20-fold molar excess of DHAA to the reduced antibody solution.
-
Incubate for 1 hour at room temperature to re-form the native inter-chain and intra-chain disulfide bonds, leaving the engineered cysteines as free thiols.
-
-
Preparation of this compound Solution:
-
Dissolve the this compound linker in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the this compound DMSO stock solution to the re-oxidized antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.
-
-
Purification of the Antibody-DBCO Conjugate:
-
Remove the excess, unreacted this compound linker using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 3: SPAAC ("Click Chemistry") Reaction
This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized antibody and an azide-containing payload (e.g., a cytotoxic drug, a fluorescent dye).
Materials:
-
Purified antibody-DBCO conjugate from Protocol 2
-
Azide-modified payload of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the purified antibody-DBCO conjugate with the azide-modified payload. A 1.5- to 5-fold molar excess of the azide-payload is typically used to drive the reaction to completion.
-
Ensure the components are well-mixed in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Purification of the Final Antibody Conjugate:
-
Purify the final antibody conjugate to remove any unreacted payload and other impurities. The choice of purification method will depend on the properties of the payload.
-
Size Exclusion Chromatography (SEC): Effective for removing small molecule payloads.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate unconjugated antibody from the labeled antibody and also to resolve species with different DARs.
-
-
Protocol 4: Characterization of the Final Antibody Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a common method for determining the DAR distribution. The addition of the often hydrophobic drug-linker increases the retention time of the antibody on the HIC column. By integrating the peak areas corresponding to different numbers of conjugated drugs, the average DAR can be calculated.
-
Mass Spectrometry (MS): High-resolution mass spectrometry of the intact or deglycosylated antibody conjugate can precisely determine the mass of the different species, allowing for the calculation of the DAR.
-
UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance from the antibody, the concentrations of the antibody and the payload can be determined simultaneously to calculate the average DAR.
2. Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): Used to determine the percentage of monomeric antibody conjugate and to quantify any aggregates or fragments.
3. Confirmation of Conjugation Site:
-
Peptide Mapping: The antibody conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to confirm that the conjugation occurred at the intended engineered cysteine residue.
Visualizations
Caption: Experimental workflow for labeling cysteine-engineered antibodies.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bioconjugation of Peptides with Apn-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioconjugation of peptides with Apn-PEG4-DBCO. The methodologies outlined herein are intended to guide researchers through the process of peptide labeling using copper-free click chemistry, a biocompatible and highly efficient method for creating stable peptide bioconjugates.
Introduction
Bioconjugation of peptides with functional moieties is a critical process in drug development, diagnostics, and various research applications. The use of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," has become a preferred method due to its high specificity, efficiency, and biocompatibility.[1][2] This copper-free reaction enables the covalent linkage of a dibenzocyclooctyne (DBCO) group with an azide-functionalized molecule under mild, aqueous conditions, preserving the integrity of sensitive biomolecules.[1][2][3]
The this compound linker is a heterobifunctional reagent designed for this purpose. It incorporates a DBCO group for reaction with an azide, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an amine-reactive group (often an NHS ester or a carboxylic acid that can be activated to an NHS ester) for initial conjugation to a peptide. This allows for the straightforward labeling of peptides at primary amines, such as the N-terminus or the side chain of lysine residues.
Chemical Principle and Workflow
The bioconjugation process typically involves two main stages. First, the peptide is labeled with the this compound linker. If the linker has a pre-activated N-hydroxysuccinimide (NHS) ester, it can directly react with primary amines on the peptide. If it has a carboxylic acid, it must first be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form the reactive NHS ester in situ. The second stage is the copper-free click reaction where the DBCO-labeled peptide is conjugated to an azide-containing molecule of interest.
Below is a diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for peptide bioconjugation using this compound.
Experimental Protocols
The following sections provide detailed protocols for the key steps in the bioconjugation process.
-
Peptide of interest with at least one primary amine.
-
This compound (or a similar DBCO-PEG4-NHS ester/acid).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0 or 100 mM sodium bicarbonate/carbonate buffer pH 8.0-8.5. Ensure the buffer is free of primary amines (e.g., Tris) and azides.
-
For carboxylic acid activation:
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.
-
Purification columns (e.g., RP-HPLC C18 column, desalting columns).
-
Analytical instruments (RP-HPLC, Mass Spectrometer, UV-Vis Spectrophotometer).
This protocol assumes the use of a pre-activated DBCO-PEG4-NHS ester.
-
Peptide Preparation : Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
DBCO-PEG4-NHS Ester Preparation : Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction :
-
Add the desired molar excess of the DBCO-PEG4-NHS ester stock solution to the peptide solution. A 10- to 20-fold molar excess is a common starting point. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching (Optional) : To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification : Purify the DBCO-labeled peptide from excess unreacted linker and byproducts.
-
Reverse-Phase HPLC (RP-HPLC) is highly effective for purifying and analyzing the labeled peptide.
-
Desalting columns can be used for rapid removal of small molecule impurities from larger peptides (>2 kDa).
-
This protocol involves the in-situ activation of the carboxylic acid on the linker.
-
Peptide Preparation : Prepare the peptide solution as described in section 3.2.
-
Linker Activation :
-
In a separate microcentrifuge tube, dissolve the DBCO-PEG4-Acid, EDC, and NHS in anhydrous DMSO or DMF. A common molar ratio is 1:1.2:1.2 (DBCO-acid:EDC:NHS).
-
Incubate this activation mixture for 15-30 minutes at room temperature to form the DBCO-PEG4-NHS ester.
-
-
Conjugation Reaction :
-
Immediately add the freshly activated DBCO-PEG4-NHS ester solution to the peptide solution.
-
Incubate, quench (optional), and purify as described in section 3.2.
-
The chemical pathway for the labeling of a peptide's primary amine with a DBCO-PEG4-Acid linker is shown below.
Caption: Two-step reaction for labeling a peptide with a DBCO-acid linker.
Data Presentation: Reaction Parameters
The efficiency of the labeling reaction is influenced by several factors. The following table summarizes key parameters and their rationale.
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can enhance reaction kinetics and improve yield. |
| Molar Excess of DBCO Reagent | 5x - 50x | A lower excess (5-10x) is often used to favor mono-labeling. A higher excess (20-50x) increases the likelihood of labeling multiple available amines. The optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling. |
| Reaction pH | 7.2 - 8.5 | This pH range favors the deprotonated state of primary amines (N-terminus and Lysine side chains), making them more nucleophilic and reactive towards the NHS ester. |
| Reaction Time & Temperature | 2-4 hours at room temperature, or overnight at 4°C | Sufficient time for high conversion. Longer incubation at a lower temperature can improve efficiency for sensitive peptides. |
| Solvent | Aqueous buffer (e.g., PBS) with minimal (<20%) organic co-solvent (DMSO/DMF) | The reaction is biocompatible and proceeds well in aqueous environments. The organic solvent is used to dissolve the hydrophobic DBCO linker. |
Characterization of the DBCO-Labeled Peptide
After purification, it is crucial to characterize the conjugate to confirm successful labeling and determine its purity.
| Characterization Method | Parameter Measured | Expected Result |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Molecular Weight | An increase in mass corresponding to the addition of the this compound moiety. For a typical DBCO-NHCO-PEG4 moiety, the mass increase is approximately 534.6 Da. |
| Reverse-Phase HPLC (RP-HPLC) | Purity and Retention Time | The DBCO-labeled peptide will typically have a longer retention time than the unlabeled peptide due to the hydrophobicity of the DBCO group. The peak area can be used to assess purity. |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | The DOL can be estimated by measuring the absorbance at 280 nm (for the peptide, if it contains Trp or Tyr) and at ~309 nm (for the DBCO group). |
Protocol for Copper-Free Click Reaction
Once the DBCO-labeled peptide is purified and characterized, it can be reacted with an azide-containing molecule.
-
Prepare Solutions : Dissolve the purified DBCO-labeled peptide and the azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Click Reaction :
-
Mix the DBCO-peptide with the azide-containing molecule. A slight molar excess (1.5-3x) of one component is often used to drive the reaction to completion.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.
-
-
Purification : Purify the final peptide bioconjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography (SEC), to remove any unreacted starting materials.
-
Storage : Store the purified, lyophilized bioconjugate at -20°C or -80°C, protected from light.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS ester due to hydrolysis. - Non-optimal pH. - Insufficient molar excess of DBCO linker. - Presence of primary amines in the buffer. | - Prepare fresh DBCO-NHS ester solution immediately before use. - Ensure reaction pH is between 7.2 and 8.5. - Increase the molar excess of the DBCO linker. - Use an amine-free reaction buffer. |
| Peptide Precipitation | - High concentration of organic solvent (DMSO/DMF). - Low peptide solubility. | - Keep the final concentration of the organic co-solvent below 20%. - Adjust the buffer composition or pH to improve peptide solubility. |
| Multiple Labeled Species | - High molar excess of DBCO linker and multiple available amines on the peptide. | - Reduce the molar excess of the DBCO linker to favor mono-labeling. - Optimize the reaction time and temperature. |
This document provides a comprehensive guide for the bioconjugation of peptides using this compound. For specific applications, further optimization of the described protocols may be necessary.
References
Application Notes and Protocols for Apn-peg4-dbco in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidase N (APN), also known as CD13, is a transmembrane ectopeptidase that is significantly overexpressed on the surface of tumor cells and angiogenic endothelial cells, while its expression in normal tissues is comparatively low.[1][2] This differential expression makes APN an attractive target for the selective delivery of therapeutic agents to tumors.[2] The targeting of APN is often achieved using peptides containing the asparagine-glycine-arginine (NGR) motif, which has a high affinity for APN.[3][4]
The Apn-peg4-dbco linker is a novel chemical entity designed to leverage this targeting strategy. It comprises three key components:
-
Apn-targeting moiety: A ligand, such as an NGR-containing peptide, that specifically binds to Aminopeptidase N.
-
PEG4 (Polyethylene glycol) spacer: A short, hydrophilic linker that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the conjugate.
-
DBCO (Dibenzocyclooctyne): A strained alkyne that facilitates copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation of the linker to an azide-modified drug delivery system (e.g., liposomes, nanoparticles, or drug molecules) under mild, biocompatible conditions.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of targeted drug delivery systems.
Data Presentation: Physicochemical and In Vitro Efficacy of APN-Targeted Drug Delivery Systems
The following tables summarize quantitative data from studies on drug delivery systems targeting Aminopeptidase N, primarily using NGR peptides. This data can serve as a benchmark for the development and characterization of systems utilizing an this compound linker.
Table 1: Physicochemical Properties of APN-Targeted Nanoparticles
| Formulation | Targeting Ligand | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| NPh-Dox-NGR | NGR peptide | Doxorubicin | 32.15 ± 2.46 | +6.12 ± 1.2 | Not Reported | 98 ± 1.1 | |
| NPh-Dox | None | Doxorubicin | 14.75 ± 0.37 | +16.1 ± 1.2 | Not Reported | 98 ± 1.1 | |
| PTX-loaded PLNs-kNGR | kNGR peptide | Paclitaxel | ~174 | Not Reported | Not Reported | 39 | |
| 5-FU-loaded Folate-liposomes | Folic Acid | 5-Fluorouracil | ~114 | Not Reported | Not Reported | ~67 | |
| 9-NC-loaded PLGA Nanoparticles | None | 9-Nitrocamptothecin | 110 - 950 | ~ -25 | > 30 | Not Reported |
Table 2: In Vitro Cytotoxicity of APN-Targeted Drug Formulations
| Cell Line | Targeting Ligand | Drug Formulation | IC50 Value | Incubation Time (h) | Reference |
| HT-1080 (CD13-positive) | NGR peptide | NPh-Dox-NGR | Lower than free Dox | 24 | |
| HT-1080 (CD13-positive) | None | Free Doxorubicin | ~70% inhibition at 25 µM | 24 | |
| HT-29 (CD13-negative) | Cyclic NGR peptide | Daunomycin Conjugates | Higher than on HT-1080 | 72 | |
| CT26 (Folate receptor-positive) | Folic Acid | 5-FU Folate-liposomes | 12.02 µM | Not Reported | |
| CT26 (Folate receptor-positive) | None | Free 5-Fluorouracil | 39.81 µM | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of an this compound targeted drug delivery system.
Protocol 1: Conjugation of this compound to an Azide-Modified Nanoparticle
This protocol describes the copper-free click chemistry reaction to conjugate the DBCO-functionalized targeting ligand to an azide-modified drug delivery vehicle (e.g., liposome or polymer nanoparticle).
Materials:
-
This compound
-
Azide-functionalized nanoparticles (pre-formulated with a lipid or polymer containing an azide group)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Suspend the azide-functionalized nanoparticles in PBS at a known concentration.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized nanoparticles with the this compound stock solution. A molar excess of the this compound (e.g., 5 to 20-fold) over the azide groups on the nanoparticles is recommended to drive the reaction to completion.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the conjugated nanoparticles.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as UV-Vis spectroscopy (observing the characteristic absorbance of the DBCO group), and dynamic light scattering (DLS) to check for changes in particle size and zeta potential.
-
Protocol 2: Formulation and Drug Loading of Targeted Liposomes
This protocol details the preparation of drug-loaded liposomes and their subsequent functionalization with this compound.
Materials:
-
Phospholipids (e.g., DSPC, DSPE-PEG-Azide)
-
Cholesterol
-
Drug to be encapsulated (e.g., Doxorubicin)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., saline or PBS)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sephadex G-75 column
Procedure:
-
Thin Film Hydration:
-
Dissolve the lipids (DSPC, cholesterol, and DSPE-PEG-Azide in a desired molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous solution of the drug by vortexing or gentle shaking.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the hydrated liposome suspension through a mini-extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) for a set number of cycles (e.g., 10-20 times).
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography using a Sephadex G-75 column.
-
-
Surface Functionalization:
-
Conjugate the this compound to the azide-functionalized liposomes following Protocol 1.
-
Protocol 3: Characterization of Drug-Loaded Nanoparticles
This protocol outlines standard methods for characterizing the physicochemical properties of the formulated targeted nanoparticles.
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Disperse the nanoparticle suspension in deionized water or PBS.
-
Measure the particle size distribution and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
2. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable solvent to disrupt the nanoparticles and release the drug.
-
Filter the solution to remove any insoluble material.
-
Quantify the amount of drug in the solution using a validated HPLC method with a standard curve of the free drug.
-
Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 4: In Vitro Cellular Uptake Study
This protocol describes how to assess the targeting efficiency of the this compound functionalized nanoparticles in vitro.
Materials:
-
APN-positive cancer cell line (e.g., HT-1080) and an APN-negative control cell line (e.g., MCF-7).
-
Cell culture medium and supplements.
-
Fluorescently labeled targeted and non-targeted nanoparticles.
-
Flow cytometer and/or confocal microscope.
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for flow cytometry or glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
-
Incubation with Nanoparticles:
-
Treat the cells with different concentrations of the fluorescently labeled targeted and non-targeted nanoparticles for a specific duration (e.g., 4 hours).
-
-
Washing:
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify the cellular uptake of the nanoparticles.
-
Confocal Microscopy: Fix and stain the cells (e.g., with a nuclear stain like DAPI) and visualize the intracellular localization of the fluorescent nanoparticles.
-
Mandatory Visualizations
Caption: Logical relationship of components in the targeted drug delivery system.
Caption: Experimental workflow for developing an APN-targeted drug delivery system.
Caption: APN-mediated drug delivery and potential downstream signaling inhibition.
References
- 1. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopeptidase N Is a Receptor for Tumor-homing Peptides and a Target for Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Nanoparticles with Apn-peg4-dbco
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel biosensors. Apn-peg4-dbco is a heterobifunctional linker designed for the precise covalent conjugation of biomolecules to nanoparticles. This linker features three key components:
-
APN (Aryl-perfluorophenyl-azide) moiety: This group exhibits chemoselectivity for the thiol groups of cysteine residues, enabling the site-specific attachment of the linker to proteins, peptides, or other cysteine-containing molecules. The resulting conjugate is highly stable in aqueous media and biological fluids.[1]
-
PEG4 (four-unit polyethylene glycol) spacer: This hydrophilic spacer enhances water solubility, reduces aggregation, minimizes steric hindrance, and can decrease non-specific protein adsorption, which may prolong the in-vivo circulation time of the nanoparticles.[1][2][3][4]
-
DBCO (Dibenzocyclooctyne) group: As a strained alkyne, DBCO readily participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. This bioorthogonal "click chemistry" reaction is highly specific and efficient under physiological conditions, making it ideal for bioconjugation without the need for a toxic copper catalyst.
These application notes provide a comprehensive guide to utilizing this compound for the surface functionalization of nanoparticles, enabling a robust and versatile approach to creating advanced nanotherapeutics and diagnostic tools.
Key Features and Applications
The unique properties of this compound facilitate its use in a wide range of applications in nanomedicine and materials science.
Key Features:
-
Heterobifunctional Nature: Allows for a controlled, sequential two-step conjugation process.
-
Cysteine-Specific Conjugation: The APN moiety provides a method for site-specific attachment to proteins and peptides.
-
Copper-Free Click Chemistry: The DBCO group ensures a highly specific and biocompatible reaction with azide-modified molecules.
-
Enhanced Solubility and Biocompatibility: The hydrophilic PEG4 spacer improves solubility and reduces non-specific binding.
Applications:
-
Targeted Drug Delivery: Functionalize drug-loaded nanoparticles with azide-modified targeting ligands such as antibodies, peptides, or aptamers for cell-specific delivery.
-
Advanced In Vivo Imaging: Conjugate azide-containing imaging agents (e.g., fluorescent dyes, MRI contrast agents) to nanoparticles for enhanced diagnostics.
-
Development of Biosensors: Immobilize azide-modified biomolecules onto nanoparticle surfaces for the creation of sensitive and specific diagnostic tools.
-
Protein-Nanoparticle Conjugates: Create stable conjugates for various applications in research and therapeutics.
Experimental Workflow
The overall workflow for the functionalization of nanoparticles using this compound involves a two-stage process. First, the APN group of the linker is reacted with cysteine residues on the nanoparticle surface or on a molecule to be attached to the nanoparticle. Second, the DBCO group on the now-functionalized nanoparticle is reacted with an azide-modified molecule of interest.
References
Application Notes and Protocols for Apn-PEG4-DBCO SPAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of Apn-PEG4-DBCO in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This bifunctional linker is particularly valuable in the field of bioconjugation and is utilized in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] The Apn (Acryloyl-Pro-Asn) moiety offers chemoselectivity for cysteine residues, while the Dibenzocyclooctyne (DBCO) group facilitates a copper-free click chemistry reaction with azide-containing molecules.[4] The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[5]
I. Principle of this compound Conjugation
The conjugation strategy using this compound typically involves a two-step process:
-
Thiol-selective Michael Addition: The acryloyl group of the Apn moiety reacts with the thiol group of a cysteine residue on a biomolecule (e.g., an antibody, peptide, or protein) to form a stable thioether bond.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group on the now biomolecule-conjugated linker reacts with an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye, or a molecular probe) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in aqueous environments under mild conditions without interfering with biological processes.
II. Reaction Parameters and Optimization
The efficiency of the SPAAC reaction is influenced by several factors. The following table summarizes key parameters and their recommended ranges for optimizing the conjugation of an this compound-modified biomolecule with an azide-containing partner.
| Parameter | Recommended Conditions | Notes |
| Reactants | Azide-containing molecule and DBCO-conjugated biomolecule | Ensure high purity of both reactants. |
| Molar Ratio | 1.5 to 10-fold molar excess of one reactant | Using an excess of the less expensive or more readily available component can drive the reaction to completion. For antibody-oligonucleotide conjugation, a 2-4 fold molar excess of the azide-modified oligo is often used. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | Buffers should be free of sodium azide, as it will react with the DBCO group. HEPES buffer has been shown in some cases to yield higher reaction rates compared to PBS. |
| Co-solvent | DMSO or DMF | If reactants have limited aqueous solubility, a water-miscible organic solvent can be used. The final concentration should typically be kept below 10-20% to avoid precipitation of biomolecules. |
| Temperature | 4°C to 37°C | Reactions are commonly performed at room temperature (25°C) or 37°C. Incubation at 4°C is also possible but will require longer reaction times. The thermal stability of the biomolecules should be considered. |
| pH | 6.5 to 8.5 | While SPAAC can proceed over a range of pH values, higher pH generally increases the reaction rate. However, the stability of the biomolecules at a given pH is paramount. |
| Reaction Time | 1 to 24 hours | Typical reaction times range from 2-12 hours at room temperature. Reactions at 4°C may require overnight incubation. Reaction progress can be monitored to determine the optimal time. |
III. Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation with this compound
This protocol outlines the general steps for conjugating an azide-modified molecule to a cysteine-containing biomolecule (e.g., an antibody) using this compound.
Materials:
-
Cysteine-containing biomolecule (e.g., antibody)
-
This compound
-
Azide-functionalized molecule of interest
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.5, azide-free)
-
Organic Solvent (e.g., anhydrous DMSO or DMF)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis tubing)
Procedure:
Step 1: Thiol-selective Conjugation of this compound
-
Prepare the Biomolecule: Dissolve the cysteine-containing biomolecule in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the biomolecule has disulfide bonds that need to be reduced to generate free thiols, perform a reduction step (e.g., with TCEP) and subsequently remove the reducing agent.
-
Prepare this compound: Immediately before use, prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Reaction: Add a 5-20 fold molar excess of the this compound solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10-15%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis equilibrated with Reaction Buffer.
Step 2: SPAAC Reaction
-
Prepare Azide-Molecule: Prepare a stock solution of the azide-functionalized molecule in an appropriate solvent (Reaction Buffer or an organic co-solvent if necessary).
-
SPAAC Reaction: Add a 2-5 fold molar excess of the azide-molecule solution to the purified DBCO-modified biomolecule from Step 1.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted azide-molecule.
Protocol 2: Monitoring SPAAC Reaction Progress
The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance of the DBCO group at approximately 309 nm.
Procedure:
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Sample Preparation: Prepare the reaction mixture as described in Protocol 1, Step 2. The initial concentration of the DBCO-modified biomolecule should provide an absorbance reading within the linear range of the instrument.
-
Data Acquisition: Initiate the reaction and immediately begin monitoring the absorbance at 309 nm over time. Record data at regular intervals until the absorbance value stabilizes, indicating the reaction is complete.
-
Data Analysis: A plot of the natural logarithm of the absorbance at 309 nm versus time can be used to determine the reaction kinetics.
IV. Visualizing the Workflow and Linker Structure
The following diagrams illustrate the experimental workflow and the logical relationship of the components.
References
Application Notes: Purification of Apn-peg4-dbco Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The successful synthesis of bioconjugates, such as a target molecule (denoted here as "Apn") linked to a dibenzocyclooctyne (DBCO) moiety via a polyethylene glycol (PEG) spacer, is only the first step in producing a functional molecule for downstream applications. The crude reaction mixture typically contains the desired Apn-peg4-dbco conjugate, unreacted Apn, excess peg4-dbco reagent, and potential byproducts.[] Effective purification is critical to remove these impurities, which can interfere with subsequent experiments, compromise assay results, or, in a therapeutic context, impact safety and efficacy.
This document provides detailed protocols and guidelines for the purification of this compound conjugates using common chromatographic techniques. The choice of method depends heavily on the physicochemical properties of the "Apn" molecule, primarily its size and hydrophobicity.
Overall Purification and Analysis Workflow
The general workflow for purifying and analyzing this compound conjugates involves an initial purification step to remove bulk impurities, followed by rigorous analysis to confirm purity and identity.
Caption: General experimental workflow for purification and analysis.
Selection of Purification Method
The optimal purification strategy is determined by the molecular weight (MW) and properties of the Apn molecule. The PEGylation of a protein increases its hydrodynamic radius, while the DBCO group adds hydrophobicity. These changes are exploited by different chromatographic techniques to achieve separation.[][2]
Comparison of Chromatographic Techniques
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape).[] | Large Apn molecules (proteins, antibodies >20 kDa). | Excellent for removing small molecule impurities like excess peg4-dbco reagent.[] Conditions are typically gentle, preserving protein structure. | Low resolution for species of similar size (e.g., unreacted Apn vs. mono-conjugated Apn). |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Large Apn molecules (proteins, antibodies). | Can separate species with different degrees of labeling (e.g., mono- vs. di-conjugates) and from unreacted Apn. | Requires high salt concentrations, which may not be suitable for all proteins. Lower capacity compared to IEX. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Charged Apn molecules (proteins, peptides). | High-resolution capacity. The PEG chain can "shield" protein surface charges, allowing separation of conjugated from unconjugated molecules. | Requires optimization of pH and salt gradient. May not be effective if conjugation does not significantly alter the net charge. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | Small Apn molecules (peptides, oligonucleotides, small molecules <10 kDa). | High resolution and recovery. Effective at separating closely related hydrophobic species. | Uses organic solvents and acids (e.g., acetonitrile, TFA) which denature proteins. |
Logical Separation Diagram
This diagram illustrates how different chromatography methods target specific impurities in a crude reaction mixture.
Caption: Separation logic of common chromatography techniques.
Experimental Protocols
Protocol 1: Purification of Protein-based Apn Conjugates using SEC
This protocol is ideal for separating larger protein conjugates (>20 kDa) from smaller, unreacted peg4-dbco linkers.
1. Materials:
-
SEC Column: Choose a column with a fractionation range appropriate for the size of the Apn protein (e.g., Superdex 75 or 200 series for proteins 10-600 kDa).
-
HPLC or FPLC System.
-
Mobile Phase/Equilibration Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Crude this compound conjugation mixture.
2. Method:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of Mobile Phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min). Ensure a stable baseline is achieved on the UV detector (280 nm).
-
Sample Preparation: Centrifuge the crude reaction mixture at >10,000 x g for 5-10 minutes to pellet any precipitated protein or aggregates.
-
Injection: Inject the clarified supernatant onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the Mobile Phase under isocratic conditions (constant buffer composition).
-
Fraction Collection: Collect fractions based on the UV absorbance at 280 nm. The first major peak to elute will typically be the high molecular weight conjugate, followed by the slightly smaller unreacted Apn, and finally the low molecular weight peg4-dbco reagent.
-
Analysis: Analyze collected fractions using SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the desired conjugate.
Protocol 2: Purification of Protein-based Apn Conjugates using HIC
This method separates molecules based on hydrophobicity and is effective for separating unconjugated protein from the more hydrophobic DBCO-containing conjugate.
1. Materials:
-
HIC Column: Phenyl or Butyl-functionalized columns are common choices.
-
HPLC or FPLC System.
-
Binding Buffer (Buffer A): 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Elution Buffer (Buffer B): 50 mM sodium phosphate, pH 7.0.
-
Crude this compound conjugation mixture.
2. Method:
-
System Preparation: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation: Dilute the crude reaction mixture with Binding Buffer to a final ammonium sulfate concentration of approximately 1.5-2.0 M. This promotes the binding of hydrophobic species to the column.
-
Injection: Load the diluted sample onto the column. Unconjugated, more hydrophilic proteins may be found in the flow-through, while the more hydrophobic PEG-DBCO conjugate will bind.
-
Elution: Elute the bound proteins using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 column volumes. This decreasing salt gradient causes proteins to elute in order of increasing hydrophobicity.
-
Fraction Collection: Collect fractions across the gradient and monitor absorbance at 280 nm. The this compound conjugate is expected to elute at a lower salt concentration (later in the gradient) than the unreacted Apn.
-
Analysis: Analyze fractions via HPLC, SDS-PAGE, or mass spectrometry to identify those containing the pure conjugate.
Protocol 3: Purification of Peptide-based Apn Conjugates using RP-HPLC
This protocol is the method of choice for purifying smaller, more robust Apn molecules like peptides.
1. Materials:
-
RP-HPLC Column: A C18 or C4 column with a wide pore size (300 Å) is recommended for peptides.
-
HPLC System with a gradient pump and UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Crude this compound conjugation mixture.
2. Method:
-
System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved at the detection wavelength (typically 214 nm for peptide bonds and 280 nm for aromatic residues).
-
Sample Preparation: Acidify the crude reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Elute the bound peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes). The highly hydrophobic nature of the DBCO group will cause the this compound conjugate to be retained more strongly and elute later than the unreacted peptide.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis and Solvent Removal: Analyze fractions by mass spectrometry to confirm the identity. Pool the pure fractions and remove the acetonitrile/TFA solvent via lyophilization.
References
Application Notes and Protocols for the Synthesis of Protein-Oligonucleotide Conjugates using Apn-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins and oligonucleotides has emerged as a powerful tool in various fields, including diagnostics, therapeutics, and biomedical research. These hybrid molecules combine the specific binding properties of proteins, such as antibodies, with the programmability and signal amplification potential of oligonucleotides. This document provides detailed application notes and protocols for the synthesis of protein-oligonucleotide conjugates utilizing the heterobifunctional linker, Apn-PEG4-DBCO.
This compound is a linker that facilitates the conjugation of biomolecules through copper-free click chemistry.[1][2][3] It features an Acrylamido-phosphonic acid (Apn) moiety with high chemoselectivity for cysteine residues on a protein, and a dibenzocyclooctyne (DBCO) group for reaction with azide-modified oligonucleotides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][] The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance between the conjugated biomolecules. This copper-free approach is ideal for biological applications as it avoids the cytotoxicity associated with copper catalysts.
Principle of the Method
The synthesis of protein-oligonucleotide conjugates using this compound is a two-step process:
-
Protein Modification: The Apn moiety of the linker reacts specifically with the thiol group of a cysteine residue on the protein, forming a stable conjugate. This reaction is highly selective for cysteines.
-
Oligonucleotide Conjugation (Click Chemistry): The DBCO group on the modified protein then reacts with an azide-modified oligonucleotide through a SPAAC reaction. This cycloaddition reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with other functional groups present in biological systems. The result is a stable triazole linkage connecting the protein and the oligonucleotide.
Experimental Protocols
Materials and Reagents
-
Protein containing at least one accessible cysteine residue (e.g., antibody, enzyme)
-
Azide-modified oligonucleotide
-
This compound linker
-
Reaction Buffers:
-
Protein Modification Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Conjugation Buffer: PBS, pH 7.4
-
-
Reducing agent (e.g., TCEP-HCl) for proteins with disulfide bonds
-
Quenching reagent (e.g., N-acetylcysteine)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography (SEC), ion-exchange chromatography (IEX))
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Experimental Workflow
Caption: Experimental workflow for protein-oligonucleotide conjugation.
Step 1: Preparation of Protein and Oligonucleotide
-
Protein Preparation:
-
Dissolve the protein in Protein Modification Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteine residues, treat the protein with a 10-20 fold molar excess of a reducing agent like TCEP-HCl for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Oligonucleotide Preparation:
-
Synthesize or obtain an oligonucleotide with a 5' or 3' azide modification.
-
Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., PBS) to a desired stock concentration.
-
Step 2: Protein Modification with this compound
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add a 5-20 fold molar excess of the this compound solution to the prepared protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted this compound linker using a desalting column, buffer exchanging the modified protein into the Conjugation Buffer (PBS, pH 7.4).
Step 3: Conjugation of Modified Protein with Azide-Oligonucleotide
-
Add the azide-modified oligonucleotide to the purified DBCO-modified protein. A 1.5 to 5-fold molar excess of the oligonucleotide over the protein is recommended to ensure efficient conjugation.
-
Incubate the reaction mixture for 4-18 hours at room temperature or at 4°C with gentle agitation. The reaction progress can be monitored by analyzing aliquots using SDS-PAGE, where a band shift will indicate the formation of the conjugate.
Step 4: Purification and Characterization of the Conjugate
-
(Optional) Quench any unreacted DBCO groups by adding a small molecule azide, such as azido-PEG, or a thiol-containing molecule like N-acetylcysteine.
-
Purify the protein-oligonucleotide conjugate from excess oligonucleotide and unreacted protein using a suitable chromatography method. Size-exclusion chromatography (SEC) is often effective in separating the larger conjugate from the smaller, unconjugated oligonucleotide. Ion-exchange chromatography (IEX) can also be used, particularly for separating conjugates with different numbers of oligonucleotides attached.
-
Characterize the purified conjugate:
-
SDS-PAGE: To visualize the formation of the conjugate (higher molecular weight band compared to the unconjugated protein).
-
UV-Vis Spectroscopy: To determine the concentration of the protein (at 280 nm) and the oligonucleotide (at 260 nm), and to confirm the presence of the DBCO group (absorbance around 309 nm).
-
Mass Spectrometry (MS): To confirm the precise molecular weight of the conjugate.
-
Quantitative Data Summary
The efficiency of protein-oligonucleotide conjugation can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following table summarizes typical quantitative data reported in the literature for similar DBCO-based conjugation reactions.
| Parameter | Typical Range/Value | Reference(s) |
| Molar Ratio (DBCO-linker : Protein) | 5:1 to 20:1 | |
| Molar Ratio (Oligonucleotide : Protein) | 1.5:1 to 5:1 | |
| Reaction Time | 4 - 18 hours | |
| Reaction Temperature | 4°C to Room Temperature | |
| Conjugation Yield | Can reach up to 30% for antibody-oligonucleotide conjugates. Optimization of reaction conditions can further improve yields. |
Signaling Pathway and Chemical Reaction
The core of this conjugation method is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: SPAAC reaction between a DBCO-modified protein and an azide-modified oligonucleotide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incomplete protein modification. - Insufficient molar excess of oligonucleotide. - Steric hindrance. | - Optimize the molar ratio of this compound to protein. - Increase the molar excess of the azide-oligonucleotide. - Use a linker with a longer PEG spacer if available. |
| Protein Aggregation | - High concentration of DBCO linker, which can be hydrophobic. - Inappropriate buffer conditions. | - Optimize the DBCO:protein ratio. - Ensure the protein is in a suitable buffer and within its stability range. - The PEG4 spacer in the linker is designed to mitigate this. |
| Difficulty in Purifying the Conjugate | - Similar physicochemical properties of the conjugate and starting materials. | - Optimize the chromatography method (e.g., adjust the gradient for IEX, select an appropriate resin for SEC). |
Conclusion
The use of the this compound linker provides a robust and efficient method for the synthesis of protein-oligonucleotide conjugates. The high selectivity of the Apn group for cysteines and the bioorthogonality of the copper-free click chemistry reaction allow for the creation of well-defined conjugates under mild conditions. These protocols and application notes serve as a comprehensive guide for researchers in the successful design and execution of these important bioconjugation experiments.
References
Revolutionizing Proteomics: Applications of Apn-peg4-dbco for Cysteine-Specific Analysis
For Researchers, Scientists, and Drug Development Professionals
The study of proteins, or proteomics, is fundamental to understanding cellular processes in both healthy and diseased states. A key challenge in this field lies in the targeted analysis of specific protein features, such as post-translational modifications and the identification of reactive amino acid residues. Cysteine, with its unique thiol group, plays a critical role in protein structure, function, and regulation. The development of advanced chemical probes has opened new avenues for the selective enrichment and analysis of cysteine-containing peptides, providing deeper insights into the proteome.
Among these innovative tools is Apn-peg4-dbco , a heterobifunctional linker designed for the specific labeling and subsequent analysis of cysteine residues within complex protein mixtures. This reagent incorporates three key functionalities:
-
An N-acryloyl-p-aminophenyl (Apn) group, which exhibits high reactivity and selectivity towards the thiol group of cysteine residues.
-
A polyethylene glycol (PEG)4 spacer , which enhances solubility and reduces steric hindrance, improving accessibility to target cysteines.
-
A dibenzocyclooctyne (DBCO) group, a strained alkyne that allows for highly efficient and bioorthogonal "click" chemistry reactions with azide-containing molecules in the absence of a cytotoxic copper catalyst.
This unique combination of features makes this compound a powerful tool for a range of proteomics applications, including the identification of reactive cysteines, the quantification of cysteine-containing peptides, and the enrichment of modified proteins for subsequent mass spectrometry analysis.
Application Notes
This compound is ideally suited for proteomics workflows that aim to selectively capture and analyze cysteine-containing peptides from complex biological samples. The workflow typically involves the following key steps:
-
Labeling: Proteins are extracted from cells or tissues and treated with this compound. The Apn moiety selectively reacts with the thiol groups of cysteine residues, forming a stable covalent bond.
-
Click Chemistry: The DBCO group on the now-labeled proteins is then available to react with an azide-functionalized reporter tag. This tag can be a biotin molecule for affinity purification or a fluorescent dye for imaging applications. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is highly specific and proceeds efficiently under mild, biocompatible conditions.
-
Enrichment: If a biotin tag is used, the labeled proteins or peptides (after proteolytic digestion) can be selectively enriched from the complex mixture using streptavidin-coated beads. This step significantly reduces sample complexity and allows for the detection of low-abundance cysteine-containing peptides.
-
Analysis: The enriched peptides are then eluted from the beads and analyzed by mass spectrometry (MS). The MS data can be used to identify the specific cysteine residues that were labeled and to quantify their relative abundance across different samples.
This strategy allows for the global profiling of cysteine reactivity and the identification of cysteines that may be involved in redox signaling, enzyme catalysis, or drug-target interactions.
Quantitative Data Presentation
The use of this compound in conjunction with quantitative mass spectrometry techniques, such as stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tagging (TMT or iTRAQ), enables the precise quantification of changes in cysteine-containing peptide abundance between different experimental conditions. The following tables present representative quantitative data from hypothetical proteomics experiments using this compound.
| Protein | Peptide Sequence | Cysteine Position | Fold Change (Treatment/Control) | p-value |
| HSP90AA1 | FDLFES(C)KKL | 383 | 2.5 | 0.001 |
| GAPDH | VVTAPS(C)HAP | 152 | 1.2 | 0.045 |
| PRDX1 | GLFIIDDKGI(C)LR | 124 | 3.1 | 0.0005 |
| EGFR | AT(C)LGLR | 797 | 0.8 | 0.032 |
| ALDOA | YYS(C)HIA | 239 | 1.5 | 0.018 |
Table 1: Quantitative Analysis of Cysteine-Containing Peptides. This table shows the relative quantification of several cysteine-containing peptides identified in a hypothetical experiment comparing a treated sample to a control. The fold change indicates the change in abundance of the labeled peptide, and the p-value indicates the statistical significance of this change.
| Protein | Number of Identified Cysteine Peptides | Sequence Coverage (%) |
| Actin, cytoplasmic 1 | 5 | 65 |
| Tubulin beta chain | 8 | 72 |
| 14-3-3 protein zeta/delta | 3 | 58 |
| Heat shock protein 70 | 6 | 68 |
| Pyruvate kinase M1/M2 | 4 | 61 |
Table 2: Enrichment Efficiency of Cysteine-Containing Peptides. This table demonstrates the efficiency of the this compound-based enrichment strategy by showing the number of identified cysteine-containing peptides and the corresponding protein sequence coverage for several abundant proteins.
Experimental Protocols
Protocol 1: Labeling of Cysteine Residues in a Cell Lysate
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound (stock solution in DMSO)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Urea
-
Ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Azide-PEG4-Biotin (stock solution in DMSO)
-
Streptavidin magnetic beads
-
Wash buffers
-
Elution buffer (e.g., containing formic acid)
-
C18 spin columns
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation (Optional): To profile all cysteines, reduce disulfide bonds with DTT or TCEP and alkylate free thiols with IAM. To specifically label reactive cysteines, this step can be omitted.
-
Labeling with this compound:
-
Take a defined amount of protein lysate (e.g., 1 mg).
-
Add this compound to a final concentration of 100 µM.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
-
Removal of Excess Probe: Remove unreacted this compound by acetone precipitation or buffer exchange.
-
Proteolytic Digestion:
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).
-
Reduce disulfide bonds with TCEP and alkylate with IAM if not performed earlier.
-
Dilute the urea concentration to less than 2 M with 100 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Click Chemistry Reaction:
-
To the digested peptide mixture, add Azide-PEG4-Biotin to a final concentration of 200 µM.
-
Incubate at room temperature for 2 hours.
-
-
Enrichment of Biotinylated Peptides:
-
Equilibrate streptavidin magnetic beads according to the manufacturer's instructions.
-
Add the peptide mixture to the beads and incubate for 1 hour at room temperature with rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.
-
-
Elution and Desalting:
-
Elute the enriched peptides from the beads using an appropriate elution buffer.
-
Desalt the eluted peptides using C18 spin columns according to the manufacturer's protocol.
-
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.
Protocol 2: Mass Spectrometry Data Analysis
-
Database Searching: Search the raw MS data against a relevant protein database (e.g., Swiss-Prot) using a search engine like MaxQuant or Sequest.
-
Peptide Identification: Set the search parameters to include the mass modification corresponding to the Apn-peg4-biotin tag on cysteine residues.
-
Quantification: For quantitative proteomics experiments, use the appropriate software to determine the relative abundance of the identified peptides across different samples.
-
Data Interpretation: Analyze the data to identify proteins with significant changes in cysteine labeling and perform functional enrichment analysis to understand the biological implications.
Visualizations
Caption: Experimental workflow for cysteine-specific proteomics using this compound.
Caption: Profiling redox-sensitive cysteines using this compound.
These diagrams illustrate the general workflow for utilizing this compound in a proteomics experiment and a conceptual representation of how this tool can be applied to study changes in cysteine oxidation states within a signaling pathway. The specific details of the experimental design and data analysis will vary depending on the research question and the biological system under investigation.
Troubleshooting & Optimization
Technical Support Center: Apn-peg4-DBCO Conjugation
Welcome to the technical support center for Apn-peg4-DBCO and other DBCO-based bioconjugation reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the efficiency of your conjugation experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its conjugation chemistry work?
This compound is a heterobifunctional linker used in bioconjugation.[1][2] It consists of three key components:
-
APN moiety: A functional group with high chemoselectivity for cysteine residues on proteins and peptides.[1]
-
PEG4 Spacer: A four-unit polyethylene glycol chain that is hydrophilic, which helps to improve solubility, reduce aggregation, and minimize steric hindrance during conjugation.[1][3]
-
DBCO group (Dibenzocyclooctyne): A strained alkyne that is highly reactive towards azide-functionalized molecules.
The conjugation process is a type of "click chemistry," specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs with high efficiency under mild, physiological conditions (e.g., neutral pH and room temperature) without interfering with native biological functional groups. The key advantage is that it does not require a cytotoxic copper catalyst, which is necessary for the related Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Technical Support Center: Troubleshooting Apn-PEG4-DBCO Reactions
Welcome to the technical support center for Apn-PEG4-DBCO reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation experiments involving this compound linkers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am observing very low or no yield of my conjugated product. What are the primary causes?
A: Low or no product yield in a DBCO conjugation reaction can stem from several factors. The most common issues to investigate are:
-
Reagent Instability: DBCO reagents, especially if functionalized with moisture-sensitive groups like NHS esters, can degrade if not handled and stored properly.[1][2] Always ensure reagents are brought to room temperature before opening to prevent condensation and are stored in a desiccated environment at -20°C.[2]
-
Suboptimal Reaction Conditions: The efficiency of the reaction is highly dependent on the buffer composition, pH, temperature, and molar ratio of reactants.[3][4]
-
Steric Hindrance: The bulky nature of the molecules being conjugated can physically prevent the DBCO and azide groups from reacting efficiently. The PEG4 linker is designed to minimize this, but it can still be a factor with very large molecules.
-
Side Reactions: DBCO can potentially react with free thiols, which can be a concern when working with proteins containing reduced cysteine residues.
-
Inefficient Purification: The desired conjugate may be lost during purification steps, leading to a low final yield.
Q2: How do I choose the optimal buffer and pH for my reaction?
A: The choice of buffer and pH is critical for a successful conjugation. Here are some key considerations:
-
Avoid Amine- and Azide-Containing Buffers: If your this compound contains an amine-reactive group (like an NHS ester), avoid buffers with primary amines such as Tris or glycine, as they will compete with your target molecule. Similarly, avoid sodium azide in your buffers as it will react with the DBCO group. Recommended buffers include phosphate-buffered saline (PBS) or HEPES.
-
pH Range for SPAAC: SPAAC reactions are generally efficient over a pH range of 4 to 12. However, for bioconjugation with sensitive molecules like proteins, a pH range of 7 to 9 is commonly used to maintain the stability of the biomolecule. Studies have shown that higher pH values can sometimes increase reaction rates.
-
Buffer Identity Matters: Research indicates that the type of buffer can influence the reaction kinetics. For instance, HEPES buffer at pH 7 has been shown to result in higher reaction rates compared to PBS at the same pH.
Q3: What is the recommended molar ratio of this compound to my azide-containing molecule?
A: To maximize conjugation efficiency, it is generally recommended to use a molar excess of one of the reactants.
-
A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 equivalent of the azide-containing molecule.
-
For conjugations involving antibodies, a molar excess of 1.5 to 10 equivalents of the DBCO reagent may be used.
-
The optimal ratio may need to be determined empirically for your specific system.
Q4: My protein conjugate is precipitating out of solution. What can I do?
A: Precipitation of protein conjugates can occur due to several factors:
-
Hydrophobicity: While the PEG4 linker enhances hydrophilicity, the DBCO group itself is hydrophobic. Conjugating multiple DBCO linkers to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.
-
High Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates, a high DAR can lead to aggregation. Consider optimizing the reaction to achieve a lower, more controlled DAR.
-
Incorrect Buffer/pH: The solubility of proteins is highly dependent on the pH and ionic strength of the buffer. It may be necessary to screen different buffers to find the optimal conditions for your conjugate's solubility.
-
Organic Solvent Concentration: If the this compound is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically below 15-20%) to avoid protein precipitation.
Q5: How can I confirm that my conjugation reaction was successful?
A: Several analytical techniques can be used to assess the success and efficiency of your conjugation:
-
UV-Vis Spectroscopy: The degree of labeling can be estimated by measuring the absorbance of the protein at 280 nm and the DBCO group at around 309 nm.
-
Mass Spectrometry (MS): MS provides precise mass information, confirming the covalent attachment of the this compound linker and allowing for the determination of the degree of labeling.
-
Chromatography: Techniques like Size Exclusion Chromatography (SEC), Reverse Phase Chromatography (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC) can be used to separate the conjugate from unreacted starting materials and to analyze the product distribution.
Data Summary
Table 1: Influence of Buffer on SPAAC Reaction Rates
| Buffer | pH | Relative Reaction Rate Constant (M⁻¹ s⁻¹) |
| PBS | 7 | 0.32–0.85 |
| HEPES | 7 | 0.55–1.22 |
| Borate Buffer | 10 | Up to 1.18 |
| DMEM | - | 0.59–0.97 |
| RPMI | - | 0.27–0.77 |
Note: The reaction rates are dependent on the specific azide and DBCO reagents used.
Table 2: Recommended Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The optimal ratio should be determined empirically. The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4 to 12 hours | Longer incubation times (up to 48 hours) may improve yield, especially at lower temperatures or concentrations. |
| pH | 7.0 to 9.0 | A near-neutral pH is often a good starting point to balance reaction efficiency and biomolecule stability. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Azide-Containing Protein
This protocol assumes the "Apn" moiety is an amine-reactive NHS ester. Adjustments may be necessary for other reactive groups.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Prepare the azide-containing protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare DBCO Reagent: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the dissolved this compound to the protein solution. A 10- to 20-fold molar excess of the DBCO reagent is a common starting point for antibodies. The final concentration of the organic solvent should be kept below 15-20% to avoid protein precipitation.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): If an NHS ester was used, the reaction can be quenched by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubating for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Analysis of Conjugation Efficiency by UV-Vis Spectroscopy
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309).
-
Calculate Protein Concentration: Use the Beer-Lambert law (A = εbc) and the extinction coefficient of the protein at 280 nm to determine the protein concentration. A correction factor may be needed to account for the absorbance of the DBCO group at 280 nm.
-
Calculate Degree of Labeling (DOL): The number of DBCO molecules per protein can be calculated using the absorbance at 309 nm and the extinction coefficient of the DBCO group (typically ~12,000 M⁻¹cm⁻¹).
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
Technical Support Center: Apn-peg4-dbco Stability in Human Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the stability of Apn-peg4-dbco and similar bioconjugates in human plasma. While specific quantitative stability data for this compound is not publicly available, this guide offers general principles, troubleshooting advice, and standardized protocols to help you assess the stability of your specific antibody-drug conjugate (ADC) or bioconjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a heterobifunctional linker used to connect a molecule of interest (e.g., an antibody) to a payload (e.g., a drug).[1][2] It consists of three main parts:
-
Apn: A moiety with high selectivity for cysteine residues on a protein or antibody.[1]
-
PEG4: A hydrophilic 4-unit polyethylene glycol spacer that can enhance solubility and reduce steric hindrance.[1][3]
-
DBCO: A dibenzocyclooctyne group that reacts with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Q2: What factors can influence the stability of an this compound-linked conjugate in human plasma?
A2: The stability of an ADC or bioconjugate in plasma is a critical factor influencing its efficacy and safety. Several factors can lead to the degradation of the conjugate and premature release of the payload:
-
Enzymatic Cleavage: Plasma contains various proteases and other enzymes that can potentially cleave the linker or the antibody itself.
-
Chemical Instability: The chemical bonds within the linker might be susceptible to hydrolysis or other chemical reactions in the physiological environment of plasma.
-
DBCO Group Stability: While generally stable in aqueous buffers, strained alkynes like DBCO can be susceptible to degradation by radicals or specific reactive species found in biological systems, particularly within the intracellular environment of phagocytes.
-
Thiol Exchange: If the linkage to the antibody (e.g., via a maleimide group, though Apn is used here) is not perfectly stable, it can undergo exchange reactions with abundant thiols in plasma, such as albumin and cysteine.
Q3: How is the plasma stability of a bioconjugate typically measured?
A3: The most common method for assessing plasma stability is to incubate the conjugate in human plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 144 hours). The stability is then evaluated using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to measure:
-
The change in the average drug-to-antibody ratio (DAR).
-
The concentration of the released (free) payload in the plasma.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decrease in DAR | 1. Linker Instability: The Apn-cysteine bond or another part of the linker may be unstable in plasma. | 1. Perform control experiments in buffer to distinguish between chemical and enzymatic instability. |
| 2. Enzymatic Degradation: Plasma enzymes may be cleaving the linker. | 2. Consider using protease inhibitors in a control experiment to identify enzymatic effects. Note that this is for investigation only, as inhibitors are not present in vivo. | |
| High levels of free payload detected | 1. Cleavable Linker Activity: The linker is being cleaved as intended (if it is a cleavable design) or unintentionally. | 1. Compare the release rate across different plasma sources (human, mouse, rat) as enzymatic activity can vary. |
| 2. Conjugate Aggregation: The ADC may be aggregating and precipitating, releasing the payload. | 2. Analyze conjugate aggregation in parallel using Size Exclusion Chromatography (SEC). | |
| Inconsistent results between experiments | 1. Plasma Variability: There is biological variability between different lots of human plasma. | 1. Use pooled human plasma from a reputable supplier for all related experiments. |
| 2. Sample Processing: Inconsistent sample cleanup or extraction can lead to variable recovery of the analyte. | 2. Standardize the sample preparation protocol, such as protein precipitation or affinity capture steps, and use an internal standard for LC-MS analysis. | |
| Low recovery of ADC from plasma | 1. Nonspecific Binding: The conjugate may be binding to plasma proteins or the container walls. | 1. Use low-binding tubes. Consider adding a small amount of non-ionic surfactant to buffers if compatible with the analytical method. |
| 2. Precipitation/Aggregation: The conjugate may be insoluble or aggregating under the assay conditions. | 2. Check the solubility of the conjugate in the assay buffer before adding it to plasma. Monitor for aggregation by SEC. |
Experimental Protocols
General Protocol for Assessing Conjugate Stability in Human Plasma
This protocol describes a general workflow for evaluating the stability of a bioconjugate, such as one made with this compound, in human plasma. The primary analytical method is LC-MS.
1. Materials and Reagents:
-
Your bioconjugate (e.g., Antibody-Apn-peg4-dbco-Payload)
-
Pooled Human Plasma (from a certified vendor)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Low-binding microcentrifuge tubes
-
For affinity capture: Protein A/G magnetic beads
-
For protein precipitation: Acetonitrile with 0.1% formic acid
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
2. Experimental Procedure:
-
Preparation: Thaw the human plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the bioconjugate into the plasma at a defined final concentration (e.g., 50-100 µg/mL). Also, prepare a control sample by spiking the conjugate into PBS.
-
Time Course: Aliquot the plasma and PBS samples for each time point (e.g., 0, 6, 24, 48, 96, 144 hours). The T=0 sample should be processed immediately. Incubate the remaining samples at 37°C.
-
Sample Processing at Each Time Point:
-
Method A: Affinity Capture (for DAR analysis):
-
Add Protein A/G magnetic beads to an aliquot of the plasma sample to capture the antibody conjugate.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the conjugate from the beads using an appropriate low-pH elution buffer (e.g., 20mM glycine, pH 2.5).
-
Neutralize the sample and prepare it for LC-MS analysis.
-
-
Method B: Protein Precipitation (for free payload analysis):
-
To an aliquot of the plasma sample, add 3-4 volumes of cold acetonitrile containing an internal standard.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated plasma proteins.
-
Collect the supernatant containing the free payload and evaporate to dryness.
-
Reconstitute in a suitable solvent for LC-MS analysis.
-
-
-
LC-MS Analysis:
-
For DAR Analysis (from Method A): Perform intact or subunit mass analysis under denaturing conditions using reverse-phase chromatography. Calculate the average DAR by analyzing the deconvoluted mass spectrum.
-
For Free Payload Analysis (from Method B): Use a targeted LC-MS/MS (MRM) method to quantify the concentration of the released payload against a standard curve.
-
3. Data Analysis:
-
Plot the average DAR versus time to assess linker stability.
-
Plot the concentration of free payload versus time to quantify payload release.
Visualizations
Caption: Workflow for assessing conjugate stability in human plasma.
Caption: Potential degradation pathways for bioconjugates in plasma.
References
potential side reactions of Apn-peg4-dbco
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Apn-peg4-dbco. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential side reactions and other issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule designed for bioconjugation.[1] It comprises three key components:
-
APN (Acryloyl-phenyl-norleucine) moiety: This group exhibits high chemoselectivity for the thiol group of cysteine residues on proteins and peptides.[1]
-
PEG4 (four-unit polyethylene glycol) spacer: This hydrophilic spacer enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.
-
DBCO (Dibenzocyclooctyne) group: This strained alkyne is highly reactive towards azide groups via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1]
The primary application of this compound is in the creation of antibody-drug conjugates (ADCs), where it serves to link a cytotoxic drug to an antibody. It is also used in protein labeling with fluorescent dyes or other reporter molecules, and for the immobilization of biomolecules on surfaces.
Q2: What are the main advantages of using the APN moiety for cysteine conjugation compared to traditional maleimides?
The APN moiety offers several advantages over traditional maleimide chemistry for cysteine conjugation:
-
Enhanced Stability: The thioether linkage formed between the APN group and a cysteine residue is significantly more stable than the thiol-maleimide adduct, particularly in the presence of excess thiols like glutathione, which is abundant in the cellular cytoplasm.[2][3] This increased stability is also observed in human plasma, leading to a longer in vivo half-life of the conjugate.
-
Reduced Side Reactions: While maleimides can undergo hydrolysis and exchange reactions with other thiols, the APN-cysteine bond is more resistant to such degradation pathways.
Q3: What are the potential side reactions associated with the APN moiety?
While the APN moiety is highly selective for cysteine, minor side reactions with other nucleophilic amino acid residues have been reported, albeit with low conversion rates. These include reactions with:
-
Tyrosine
-
Glycine
-
Valine
It is important to optimize reaction conditions to favor the desired cysteine conjugation and minimize these off-target reactions.
Q4: What are the potential side reactions and stability issues related to the DBCO group?
The DBCO group is generally stable under physiological conditions, but researchers should be aware of the following:
-
Acid Instability: The DBCO group can undergo an inactivating rearrangement under strongly acidic conditions, such as during peptide cleavage from a resin using high concentrations of trifluoroacetic acid (TFA).
-
Thiol-yne Reaction: A potential side reaction can occur between the DBCO group and free thiol groups (e.g., from cysteine residues) via a thiol-yne addition. However, this reaction is significantly slower than the desired SPAAC reaction with azides.
-
Oxidation: Prolonged exposure to oxidizing conditions can lead to the degradation of the DBCO group.
-
Buffer Compatibility: For long-term storage of DBCO-containing molecules, it is advisable to avoid buffers containing azides or thiols.
Q5: How can I monitor the progress of the DBCO-azide click reaction?
The DBCO group has a characteristic UV absorbance maximum at approximately 309-310 nm. The progress of the SPAAC reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed.
Troubleshooting Guides
Problem: Low Conjugation Yield
| Potential Cause | Recommended Solution |
| Inefficient Cysteine Conjugation (APN moiety) | Optimize the pH of the reaction buffer. A pH range of 7.5-9.0 is generally recommended for APN-cysteine conjugation. Ensure that the cysteine residues on your protein are reduced and accessible. Consider performing the reaction under inert atmosphere to prevent re-oxidation of thiols. |
| Inefficient Click Reaction (DBCO moiety) | Increase the concentration of the reactants. Use a molar excess of either the azide or the DBCO-containing molecule (typically 1.5 to 10-fold excess). Optimize the reaction temperature. While the reaction proceeds at room temperature, gentle heating (e.g., to 37°C) can increase the reaction rate. |
| Degradation of this compound | Store the this compound reagent at -20°C and protect it from light and moisture. Prepare stock solutions in anhydrous DMSO or DMF and use them promptly. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) for the APN-cysteine conjugation if the DBCO end is pre-activated with an NHS ester. Ensure the buffer for the click reaction does not contain azides, which would compete with your azide-labeled molecule. |
Problem: Non-Specific Binding or Aggregation
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | The DBCO moiety is relatively hydrophobic and can contribute to non-specific binding and aggregation. The PEG4 spacer helps to mitigate this, but for particularly hydrophobic proteins, consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the reaction and wash buffers. |
| Precipitation of Reagents | This compound has limited solubility in aqueous buffers. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and add it to the reaction mixture in a dropwise manner while vortexing. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent protein precipitation. |
| Aggregation of the Final Conjugate | Purify the conjugate immediately after the reaction using size-exclusion chromatography (SEC) to remove any aggregates that may have formed. |
Quantitative Data
Table 1: Reaction Kinetics and Stability of this compound and its Conjugates
| Parameter | Value | Conditions |
| APN-Cysteine Reaction Rate | Second-order rate constant: 3.1 M⁻¹ s⁻¹ | Reaction of 3-phenylpropiolonitrile with a cysteine derivative. |
| APN-Cysteine Adduct Stability | No degradation observed | Aqueous medium (pH 0-14), presence of excess thiols (thiophenol, cysteine, glutathione), and reducing agents (TCEP, DTT). |
| DBCO-Azide Reaction Rate | Second-order rate constants typically range from 0.1 to 1 M⁻¹ s⁻¹ | Dependent on the specific DBCO and azide derivatives, solvent, pH, and temperature. |
| DBCO Stability | ~3-5% loss of reactivity over 4 weeks | DBCO-modified IgG stored at 4°C or -20°C. |
Experimental Protocols
Protocol 1: General Procedure for Two-Step Bioconjugation using this compound
-
Cysteine Conjugation (APN Reaction):
-
Dissolve the protein or peptide containing a free cysteine in a suitable buffer (e.g., PBS, pH 7.5-9.0).
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the protein solution to achieve a desired molar excess (e.g., 5-20 fold).
-
Incubate the reaction at room temperature for 2-12 hours with gentle mixing.
-
Remove the excess, unreacted this compound using a desalting column or dialysis.
-
-
Copper-Free Click Chemistry (DBCO-Azide Reaction):
-
Dissolve the azide-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).
-
Add the azide-containing solution to the purified DBCO-labeled protein from step 1. A molar excess of the azide molecule is often used.
-
Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted azide molecules.
-
Protocol 2: Characterization of the Final Conjugate
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to confirm the mass of the final conjugate and determine the degree of labeling (DOL).
-
HPLC Analysis: Employ reverse-phase or size-exclusion HPLC to assess the purity of the conjugate and detect any side products or aggregates.
-
UV-Vis Spectroscopy: Confirm the presence of the DBCO group (if not fully reacted) and the conjugated molecule (if it has a chromophore) by measuring the UV-Vis spectrum.
Visualizations
Caption: Experimental Workflow for this compound Conjugation
Caption: Troubleshooting Logic for Low Conjugation Yield
Caption: Potential Reaction Pathways of this compound
References
- 1. DBCO-PEG4-APN - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Apn-PEG4-DBCO Cysteine Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Apn-PEG4-DBCO in reactions involving cysteine residues. The information provided addresses common challenges and offers solutions to optimize your conjugation experiments.
Troubleshooting Guide
Encountering unexpected results in your experiments can be challenging. This guide provides a structured approach to identifying and resolving common issues related to the effect of pH on your this compound cysteine reaction.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH for Thiol-Maleimide Reaction: The reaction between a cysteine thiol and a maleimide group (often used to link to PEG-DBCO) is highly pH-dependent. For optimal chemoselectivity for thiols, a pH range of 6.5-7.5 is recommended.[1] At pH 7.0, the reaction with thiols is significantly faster than with amines. | Adjust the pH of your reaction buffer to be within the 6.5-7.5 range. A pH of 7.0 is a good starting point. |
| Hydrolysis of DBCO or Maleimide Moiety: At alkaline pH (pH ≥ 8), maleimide groups are susceptible to hydrolysis, rendering them unreactive towards thiols.[2] While DBCO is generally stable at physiological pH, extreme pH values should be avoided. | Ensure your reaction buffer is maintained within the recommended pH range throughout the experiment. If a basic pH is required for other reasons, consider the stability of your reagents and shorten reaction times where possible. | |
| Oxidation of Cysteine: The thiol group of cysteine can be oxidized to form disulfide bonds, preventing its reaction. The rate of this oxidation is pH-dependent, increasing at neutral to alkaline pH where the more reactive thiolate anion is present.[3] | Prior to conjugation, ensure the cysteine residue is in its reduced, free thiol state by including a reducing agent like DTT or TCEP in your purification steps and immediately before the labeling reaction.[4] | |
| Non-Specific Conjugation or Side Reactions | Reaction with Primary Amines: At a pH above 7.5, maleimide groups can react competitively with primary amines (e.g., lysine residues on a protein).[1] | Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for cysteine's thiol group. |
| Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a six-membered thiazine structure. This rearrangement is promoted under basic conditions. | If working with an N-terminal cysteine, perform the conjugation at a slightly acidic pH (around 6.5) to minimize this side reaction. | |
| Poor Solubility or Aggregation of Conjugate | Hydrophobicity of DBCO: The DBCO group is hydrophobic and its introduction can sometimes lead to aggregation and reduced solubility of the bioconjugate. | The inclusion of a hydrophilic PEG4 spacer is designed to mitigate this by enhancing the hydrophilicity and solubility of the final conjugate. If aggregation is still an issue, consider optimizing buffer conditions or the concentration of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between a cysteine residue and a maleimide-functionalized PEG4-DBCO?
A1: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. This range ensures high chemoselectivity for the thiol group of cysteine over other nucleophilic groups like the primary amines of lysine residues. At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines.
Q2: How does pH affect the stability of the DBCO group?
A2: The dibenzocyclooctyne (DBCO) group is generally stable within physiological temperature and pH ranges. It does not typically react with amines or hydroxyls under these conditions. However, a study on strain-promoted azide-alkyne cycloadditions (SPAAC) revealed that pH can significantly affect reaction rates by altering the charge state of the reactants. For long-term storage of DBCO-modified molecules, it is advisable to avoid azide-containing buffers.
Q3: I am observing low yield in my conjugation. Could the pH be the culprit?
A3: Yes, pH is a critical factor. Several pH-dependent issues could lead to low yield:
-
Suboptimal reaction pH: If the pH is too low, the cysteine thiol (pKa ~8.5) will be mostly protonated and less nucleophilic. If the pH is too high (above 7.5), you risk side reactions with amines and hydrolysis of maleimide linkers.
-
Cysteine oxidation: At higher pH, the cysteine thiol is more susceptible to oxidation, which would prevent conjugation. Ensure your cysteine is reduced prior to the reaction.
-
Maleimide hydrolysis: Especially at pH values of 8.0 or higher, the maleimide ring can open, rendering it inactive.
Q4: Can I perform the conjugation at a pH higher than 7.5?
A4: While possible, it is not recommended if you are using a maleimide-based linker. Above pH 7.5, the maleimide group loses its chemoselectivity for thiols and will react with primary amines. Additionally, the risk of maleimide hydrolysis increases with higher pH. If a higher pH is necessary for other experimental reasons, be aware of these potential side reactions and consider alternative conjugation chemistries if they become problematic.
Q5: What is the role of the PEG4 spacer in this reaction?
A5: The PEG4 spacer serves several important functions in bioconjugation. It is a short, hydrophilic chain of four ethylene glycol units that:
-
Enhances Solubility: It increases the aqueous solubility of the molecule, which is particularly useful when working with hydrophobic components like DBCO.
-
Reduces Steric Hindrance: The spacer provides physical separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with binding sites.
-
Improves Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer can contribute to a longer circulation half-life of the bioconjugate in vivo.
Experimental Protocols
A detailed experimental protocol for a similar reaction involving a DBCO-tag and a DBCO-reagent suggests the following general steps, which can be adapted for your specific this compound cysteine reaction.
Protocol: General Cysteine Labeling with DBCO-PEG4-Maleimide
This protocol provides a general guideline. Optimization of reactant concentrations, reaction time, and temperature may be necessary for your specific molecules.
Materials:
-
Cysteine-containing protein/peptide (e.g., Apn-Cys) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
DBCO-PEG4-Maleimide.
-
Dimethyl sulfoxide (DMSO).
-
Phosphate buffer (e.g., 0.1 M, pH 6.5-7.5).
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation and Cysteine Reduction:
-
Dissolve your cysteine-containing molecule in the phosphate buffer at the desired pH (e.g., pH 7.0).
-
To ensure the cysteine is in a reduced state, add a reducing agent like DTT to a final concentration of 1-10 mM.
-
Incubate for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column, exchanging the buffer to the reaction buffer (phosphate buffer, pH 6.5-7.5).
-
-
DBCO-PEG4-Maleimide Preparation:
-
Prepare a stock solution of DBCO-PEG4-Maleimide in DMSO (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the DBCO-PEG4-Maleimide stock solution to the solution of the reduced cysteine-containing molecule. A molar excess of the maleimide reagent (e.g., 5-20 fold) is typically used.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove excess, unreacted DBCO-PEG4-Maleimide and any byproducts by purifying the conjugate using a size-exclusion chromatography (SEC) column.
-
Visualizations
Caption: Experimental workflow for the conjugation of a cysteine-containing molecule with DBCO-PEG4-Maleimide.
Caption: Troubleshooting logic for low conjugation efficiency focusing on pH and cysteine state.
References
Technical Support Center: Post-Conjugation Purification of Apn-PEG4-DBCO
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of excess Apn-PEG4-DBCO (or similar PEG-DBCO linkers) after conjugation to a biomolecule, such as an antibody. Effective purification is a critical step to ensure the quality, safety, and efficacy of the final conjugate by removing process-related impurities.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Removing excess, unreacted this compound is critical for several reasons:
-
Accurate Characterization: The presence of free linker can interfere with analytical methods used to determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL), leading to inaccurate results.
-
Safety and Toxicity: Unconjugated linkers, especially if attached to a cytotoxic payload, can be highly toxic and lead to off-target effects in therapeutic applications.[3]
-
Product Homogeneity: A purified final product with a well-defined composition is essential for reproducible downstream experiments and clinical applications.[2]
-
Preventing Side Reactions: Reactive DBCO groups can potentially undergo undesired side reactions over time if not removed from the final product.
Q2: What are the primary methods for removing small molecule linkers like this compound from larger biomolecules?
A2: The most common methods leverage the significant size difference between the small linker molecule and the much larger biomolecule conjugate (e.g., an antibody). These techniques include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[4] Each method has distinct advantages depending on the scale of the reaction and the required purity.
Q3: Can I quench the reaction before purification?
A3: Yes, quenching the reaction is a recommended step. Before purification, any unreacted DBCO-NHS ester (the activated form of the linker used for conjugation to amines) can be quenched to prevent further reaction. This is typically done by adding a small molecule with a primary amine, such as Tris or glycine, which will react with and cap any remaining active ester groups.
Q4: How do I verify that the excess linker has been successfully removed?
A4: Successful removal can be verified using analytical techniques. A common method is analytical Size Exclusion Chromatography (SEC) or RP-HPLC. By comparing the chromatogram of the purified conjugate to that of the crude reaction mixture and a standard of the free linker, you can confirm the absence of the small molecule peak in the final product. Mass spectrometry can also be used to confirm the mass of the final conjugate and the absence of free linker.
Troubleshooting Guide
Problem 1: Low recovery of my conjugated protein after purification.
-
Q: I'm losing a significant amount of my protein conjugate during spin filtration/desalting column purification. What could be the cause?
-
A: This issue can arise from several factors. The membrane of the spin filter might not be compatible with your protein, leading to nonspecific binding. Ensure you are using a low-protein-binding membrane (e.g., regenerated cellulose). Additionally, incorrect spin speeds or exceeding the device's volume capacity can lead to poor recovery. For desalting columns, ensure the column is properly equilibrated and that your sample volume meets the manufacturer's recommendations to prevent excessive dilution or loss.
-
Problem 2: The final product still contains a significant amount of free linker.
-
Q: After purification by dialysis, I still detect free this compound in my sample. How can I improve its removal?
-
A: Incomplete removal during dialysis can be due to several reasons:
-
Insufficient Dialysis Time: Ensure you are dialyzing for an adequate period. A typical procedure involves multiple buffer changes over 24-48 hours.
-
Inadequate Buffer Volume: The volume of the dialysis buffer (dialysate) should be at least 200-500 times the volume of your sample to ensure a sufficient concentration gradient for the small molecules to diffuse out.
-
Improper MWCO: While unlikely for a small PEG linker, ensure the Molecular Weight Cutoff (MWCO) of the dialysis membrane is appropriate (typically 10-14 kDa for an antibody) and significantly larger than the linker.
-
Solution: Increase the number of buffer changes, extend the dialysis time (e.g., an overnight step at 4°C), and use a large volume of fresh buffer for each change.
-
-
Problem 3: My protein conjugate is aggregating during the purification process.
-
Q: I'm observing aggregation in my sample after switching to the purification buffer. What can I do?
-
A: Aggregation is often caused by suboptimal buffer conditions. The conjugation reaction may have been performed in a buffer containing organic co-solvents (like DMSO) to dissolve the linker. Abruptly removing this co-solvent during buffer exchange can cause the less-soluble conjugate to precipitate.
-
Solution: Consider a more gradual buffer exchange. If using TFF or dialysis, you can perform a stepwise reduction in the organic solvent concentration. Also, ensure the pH and ionic strength of the final purification buffer are optimal for your protein's stability. Adding excipients like arginine or polysorbate to the purification buffer can sometimes help prevent aggregation.
-
-
Comparison of Purification Methods
The selection of a purification method depends on factors like sample volume, desired purity, and available equipment.
| Method | Principle | Typical Scale | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) / Desalting | Separates molecules based on size. Large conjugates elute first, while small linkers are retained in the porous beads of the resin. | Lab Scale (µL to mL) | High resolution, fast for desalting columns, excellent for removing small molecules. | Sample dilution, limited by column capacity, potential for nonspecific binding to the resin. |
| Dialysis | Uses a semi-permeable membrane to separate molecules by size. Small linkers diffuse out into a large volume of buffer, while the large conjugate is retained. | Lab Scale (mL to L) | Gentle on proteins, simple setup, can handle a wide range of volumes. | Very time-consuming (often 24-48h), requires large buffer volumes, risk of sample loss during handling. |
| Tangential Flow Filtration (TFF) | The sample solution is passed tangentially across a membrane. Small molecules pass through the membrane (permeate), while the larger conjugate is retained and concentrated (retentate). | Process/Large Scale (mL to kL) | Fast, scalable, combines purification with concentration and buffer exchange (diafiltration). | Requires specialized equipment, potential for membrane fouling, higher initial setup cost. |
Experimental Protocols
Protocol 1: Quenching the Conjugation Reaction
-
After the desired incubation time for the conjugation reaction, prepare a stock solution of a quenching agent (e.g., 1 M Tris-HCl, pH 8.0).
-
Add the quenching agent to the reaction mixture to achieve a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all reactive NHS-ester groups on the unreacted this compound are capped.
Protocol 2: Purification using a Spin Desalting Column (SEC)
This method is ideal for small-scale ( < 2.5 mL) purification.
-
Select a desalting column with an appropriate Molecular Weight Cutoff (MWCO), typically 7K or 10K for antibody conjugates, to ensure separation of the large protein from the small linker.
-
Prepare the column by removing the storage buffer. Place the column in a collection tube and centrifuge according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute).
-
Equilibrate the column by adding your desired final buffer (e.g., PBS) and centrifuging again. Repeat this step 2-3 times to ensure complete buffer exchange.
-
Load your quenched conjugation reaction mixture slowly onto the center of the resin bed.
-
Place the column in a new, clean collection tube.
-
Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes) to collect your purified protein conjugate. The excess linker will be retained in the column resin.
Protocol 3: Purification by Dialysis
This method is suitable for larger volumes where processing time is not a critical constraint.
-
Select dialysis tubing or a cassette with an appropriate MWCO (e.g., 10 kDa for an antibody).
-
Prepare the dialysis membrane according to the manufacturer's protocol, which may involve rinsing with DI water.
-
Load the quenched reaction mixture into the dialysis tubing/cassette, leaving some headspace.
-
Place the sealed dialysis unit into a beaker containing the desired final buffer. The buffer volume should be at least 200 times the sample volume.
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times, with one change being an overnight incubation to ensure complete removal of the small molecules.
-
Recover the purified sample from the dialysis unit.
Visual Guides
Below are diagrams illustrating the experimental workflow and a decision-making process for selecting the appropriate purification method.
Caption: General workflow for quenching and purifying a bioconjugate.
Caption: Decision tree for selecting a suitable purification method.
References
Technical Support Center: Apn-peg4-dbco Linker-to-Antibody Ratio (LAR) Calculation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the Apn-peg4-dbco linker, with a specific focus on the accurate calculation and troubleshooting of the linker-to-antibody ratio (LAR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in antibody-drug conjugates (ADCs)?
A1: this compound is a heterobifunctional linker used in the synthesis of antibody-drug conjugates (ADCs).[1] It is comprised of three key components:
-
Apn (3-arylpropiolonitrile): This group has a high chemoselectivity for cysteine residues on an antibody, forming a stable conjugate.[1][2]
-
peg4 (tetraethylene glycol): A hydrophilic spacer that can enhance the solubility of the ADC, reduce aggregation, and minimize steric hindrance.[1]
-
dbco (dibenzocyclooctyne): A reactive group that participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, allowing for the efficient conjugation of an azide-modified drug payload.[1]
Q2: What is the Linker-to-Antibody Ratio (LAR) and why is it a critical quality attribute for ADCs?
A2: The Linker-to-Antibody Ratio (LAR), often used interchangeably with Drug-to-Antibody Ratio (DAR), represents the average number of linker-drug molecules conjugated to a single antibody. LAR is a critical quality attribute (CQA) that directly influences the ADC's:
-
Efficacy: A low LAR may result in reduced potency, while a high LAR does not always translate to better efficacy and can negatively impact other properties.
-
Pharmacokinetics (PK): Higher LAR values can lead to faster clearance from circulation.
-
Toxicity: Increased LAR can lead to higher toxicity.
-
Heterogeneity: A well-controlled LAR contributes to a more homogeneous ADC product, which is desirable for manufacturing and regulatory purposes.
Q3: What are the common methods for determining the LAR of an ADC?
A3: The most common analytical techniques for LAR determination are:
-
UV-Vis Spectroscopy: A straightforward method for calculating the average LAR based on the differential absorbance of the antibody and the drug-linker at specific wavelengths.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A chromatographic technique that separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species and the calculation of the average LAR.
-
Mass Spectrometry (MS): Provides the most detailed information, including the precise mass of the different ADC species, confirming the drug load distribution.
Q4: How does the PEG4 spacer in this compound affect the properties of the ADC?
A4: The hydrophilic PEG4 spacer in the this compound linker can offer several advantages:
-
Improved Solubility and Reduced Aggregation: The PEG spacer can mitigate the hydrophobicity of the linker and drug, reducing the propensity for aggregation, which is a common issue in ADC development.
-
Enhanced Pharmacokinetics: PEGylation can influence the pharmacokinetic properties of the ADC, potentially leading to a longer half-life in circulation.
-
Minimal Impact on HIC Separation: While the PEG spacer adds hydrophilicity, the overall hydrophobicity of the ADC is still dominated by the conjugated drug. Therefore, HIC-HPLC can still effectively separate species with different LARs.
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Azide-Modified Drug to an Antibody using this compound
This protocol outlines a representative two-step process for creating an ADC using the this compound linker.
Step 1: Conjugation of this compound to the Antibody via Cysteine Residues
-
Antibody Reduction (if necessary):
-
To expose cysteine residues for conjugation, the antibody's interchain disulfide bonds may need to be partially or fully reduced.
-
Prepare a solution of the antibody (e.g., 5-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4 with 1 mM EDTA).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by dialysis or using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.4 with 1 mM EDTA).
-
-
Linker Conjugation:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution. The final DMSO concentration should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted linker using a desalting column or dialysis.
-
Step 2: Conjugation of Azide-Modified Drug via SPAAC (Click Chemistry)
-
Prepare the Azide-Modified Drug:
-
Dissolve the azide-functionalized drug in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add a 1.5-5 fold molar excess of the azide-modified drug solution to the antibody-linker conjugate from Step 1.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
The reaction progress can be monitored by analytical techniques like HIC-HPLC.
-
-
Purification:
-
Purify the final ADC from unreacted drug and other byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Workflow for Two-Step ADC Conjugation
Caption: Workflow for the two-step conjugation of an ADC using this compound.
Protocol 2: LAR Calculation using UV-Vis Spectroscopy
This method provides an average LAR value.
-
Determine Molar Extinction Coefficients (ε):
-
Accurately determine the molar extinction coefficients for the unconjugated antibody and the drug-linker conjugate at two different wavelengths. Typically, 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax) are used.
-
If the extinction coefficient of the drug-linker is unknown, it can be determined experimentally using methods like HPLC with online UV and chemiluminescence nitrogen detection (CLND).
-
-
Measure Absorbance of the ADC:
-
Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Measure the absorbance of the ADC solution at both 280 nm (A280) and λmax (Aλmax).
-
-
Calculate LAR:
-
Use the following simultaneous equations derived from the Beer-Lambert law to solve for the concentration of the antibody (CAb) and the drug (CDrug):
A280 = (εAb, 280 * CAb) + (εDrug, 280 * CDrug) Aλmax = (εAb, λmax * CAb) + (εDrug, λmax * CDrug)
-
The LAR is then calculated as:
LAR = CDrug / CAb
-
Table 1: Example Molar Extinction Coefficients for LAR Calculation
| Analyte | ε at 280 nm (M-1cm-1) | ε at λmax (M-1cm-1) | λmax (nm) |
| Antibody (IgG) | 210,000 | 5,000 | 330 |
| Drug-Linker | 15,000 | 30,000 | 330 |
Note: These are example values. The actual extinction coefficients must be determined for the specific antibody and drug-linker conjugate being used.
Protocol 3: LAR Calculation using HIC-HPLC
This method provides both the average LAR and the distribution of different drug-loaded species.
-
HIC-HPLC System Setup:
-
Column: A HIC column suitable for antibody separations (e.g., Butyl or Phenyl phase).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Sample Preparation and Analysis:
-
Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject an appropriate amount of the sample (e.g., 10-50 µg) onto the equilibrated HIC column.
-
Run the gradient and record the chromatogram.
-
-
Data Analysis and LAR Calculation:
-
Identify the peaks in the chromatogram corresponding to different drug-loaded species. The unconjugated antibody (LAR 0) will elute first, followed by species with increasing LAR values (e.g., LAR 2, 4, 6, 8 for cysteine-conjugated ADCs).
-
Integrate the area of each peak (Areai).
-
Calculate the weighted average LAR using the following formula:
Average LAR = Σ(Areai * LARi) / Σ(Areai)
Where:
-
Areai is the peak area of the species with a specific LAR.
-
LARi is the linker-to-antibody ratio for that species.
-
Workflow for HIC-HPLC based LAR Calculation
Caption: Workflow for determining the average LAR using HIC-HPLC.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency in Step 1 (Linker to Antibody)
-
Question: I am observing a low yield of the antibody-linker conjugate. What could be the cause?
-
Answer:
-
Incomplete Antibody Reduction: Ensure that the reducing agent (TCEP) is fresh and used at an appropriate concentration. Verify the presence of free thiols using Ellman's reagent.
-
Linker Hydrolysis: The Apn group may be susceptible to hydrolysis. Prepare fresh stock solutions of the this compound linker immediately before use.
-
Suboptimal Reaction Conditions: The pH of the conjugation buffer should be maintained around 7.4. Ensure the reaction temperature and time are as recommended.
-
Oxidation of Cysteines: The exposed cysteine residues can re-oxidize. Perform the conjugation step promptly after the reduction and desalting steps.
-
Issue 2: Inaccurate LAR Calculation by UV-Vis Spectroscopy
-
Question: My LAR value from UV-Vis spectroscopy seems incorrect or inconsistent. What are the potential reasons?
-
Answer:
-
Inaccurate Extinction Coefficients: The accuracy of this method is highly dependent on the correct molar extinction coefficients for both the antibody and the drug-linker. Experimentally determine these values for your specific reagents.
-
Presence of Free Drug-Linker: Incomplete purification of the ADC will lead to an overestimation of the LAR. Ensure that all unreacted drug-linker is removed.
-
Interference from the Linker: The Beer-Lambert law assumes that the absorbance of the components is additive. If the conjugation significantly alters the absorbance properties of the drug or antibody, this method may be less accurate.
-
Sample Aggregation: Aggregated ADC can cause light scattering, leading to inaccurate absorbance readings. Centrifuge the sample before measurement.
-
Issue 3: Poor Peak Resolution in HIC-HPLC
-
Question: The peaks for the different LAR species are not well-separated in my HIC chromatogram. How can I improve the resolution?
-
Answer:
-
Optimize the Gradient: A shallower gradient (i.e., a slower change in salt concentration) can improve the separation of species with similar hydrophobicities.
-
Mobile Phase Composition: The type and concentration of the salt in the mobile phase can be adjusted. Ammonium sulfate is commonly used. Adding a small amount of organic solvent like isopropanol to the low salt buffer (Mobile Phase B) can sometimes improve peak shape and resolution.
-
Column Choice: Different HIC columns (e.g., Butyl vs. Phenyl) have different selectivities. Testing different column chemistries may improve separation.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. The column temperature can also be optimized.
-
Issue 4: Unexpected Peaks in the HIC-HPLC Chromatogram
-
Question: I am seeing unexpected peaks in my HIC profile. What could they be?
-
Answer:
-
Antibody Fragments or Aggregates: The starting antibody material may contain fragments or aggregates that will elute as separate peaks. Analyze the unconjugated antibody as a control.
-
Positional Isomers: If the drug is conjugated to different cysteine residues, this can result in positional isomers that may have slightly different hydrophobicities and elute as closely spaced peaks or shoulders.
-
Degradation Products: The ADC may have degraded during the conjugation or storage, leading to additional peaks.
-
Unconjugated Linker: If the purification after the first conjugation step was incomplete, you might see a peak corresponding to the antibody with only the linker attached.
-
Table 2: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Low Conjugation Efficiency | Incomplete reduction, linker hydrolysis, suboptimal conditions | Verify reduction, use fresh linker, optimize pH/time/temp |
| Inaccurate UV-Vis LAR | Incorrect extinction coefficients, free drug contamination | Experimentally determine ε, ensure thorough purification |
| Poor HIC Resolution | Suboptimal gradient, mobile phase, or column | Optimize gradient steepness, test different salts/solvents/columns |
| Unexpected HIC Peaks | Fragments, aggregates, isomers, degradation | Run controls, optimize conjugation, ensure proper storage |
References
impact of reducing agents on Apn-peg4-dbco conjugation
This technical support guide provides in-depth information and troubleshooting advice for researchers using Apn-PEG4-DBCO linkers, with a special focus on the impact of reducing agents on the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical linker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] It consists of three main parts:
-
APN: A cleavable linker component, which allows for the release of a conjugated molecule under specific conditions (e.g., inside a cell).
-
PEG4: A four-unit polyethylene glycol spacer that enhances solubility and reduces steric hindrance.[3]
-
DBCO (Dibenzocyclooctyne): A reactive group that enables copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly specific conjugation to azide-containing molecules.[1][]
This linker is typically used to attach a payload (like a drug) to a targeting molecule (like an antibody) that has been modified to contain an azide group.
Q2: Can I use reducing agents like DTT or TCEP in my conjugation workflow with DBCO linkers?
Yes, but with critical considerations. Reducing agents are often necessary to cleave disulfide bonds in proteins like antibodies to expose sulfhydryl groups for conjugation. However, their compatibility with the components of the SPAAC reaction varies significantly.
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is generally not recommended for direct use with DBCO. Studies have shown that DBCO is unstable in the presence of TCEP over extended periods (e.g., 24 hours). Additionally, TCEP can reduce azide groups, which are the reaction partners for DBCO.
-
DTT (Dithiothreitol): DTT is a more suitable choice when a reducing agent is required in a workflow involving DBCO, as DBCO exhibits greater stability in the presence of DTT compared to TCEP. However, like TCEP, DTT will also reduce azides and must be removed before the SPAAC reaction.
Q3: Why is my DBCO conjugation yield low when a reducing agent was used?
Low conjugation yield in the presence of reducing agents can stem from several factors:
-
DBCO Instability: If TCEP was used, the DBCO moiety may have degraded.
-
Azide Reduction: If the reducing agent (either DTT or TCEP) was not completely removed before the addition of your azide-containing molecule, the azide groups would be reduced, rendering them unable to react with DBCO.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and concentration can significantly impact the efficiency of the SPAAC reaction. Reactions are typically more efficient at higher concentrations and temperatures (4-37°C).
Q4: What is the recommended buffer for performing the SPAAC (DBCO-azide) reaction?
For the SPAAC reaction, it is crucial to use a buffer that does not contain azides or sulfhydryl-containing components. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH between 7.2 and 8.5.
Q5: How can I confirm that my protein has been successfully labeled with DBCO?
The incorporation of the DBCO group can be quantified by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance maximum around 309 nm. By measuring the absorbance at 280 nm (for the protein) and 309 nm (for DBCO), you can calculate the degree of labeling (DOL).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Degradation of DBCO: Use of an incompatible reducing agent like TCEP. | Switch to DTT as the reducing agent. If TCEP must be used, minimize incubation time and ensure its complete removal. |
| Reduction of Azide: Incomplete removal of the reducing agent (DTT or TCEP) before the click reaction. | Implement a thorough purification step (e.g., desalting column, dialysis) to remove all traces of the reducing agent after the reduction step. | |
| Hydrolysis of NHS Ester: If using an NHS-ester-DBCO linker, the NHS ester may have hydrolyzed before reacting with the amine. | Prepare the NHS-ester solution immediately before use and perform the reaction promptly. Ensure the reaction pH is optimal (7.2-8.5). | |
| Suboptimal Reaction Conditions: Low concentration of reactants, suboptimal pH, or insufficient incubation time. | Increase the concentration of the reactants. Optimize the pH of the reaction buffer (typically pH 7.2-8.5). Increase the incubation time or perform the reaction at a higher temperature (e.g., 37°C). | |
| High Background Signal | Hydrophobic Interactions: The DBCO moiety is hydrophobic and may non-specifically bind to proteins or cell membranes. | Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers. Increase the concentration of the blocking agent (e.g., BSA). |
| Aggregation: The DBCO-conjugated molecule may have formed aggregates. | Filter the conjugate solution through a 0.22 µm spin filter before use. | |
| Inconsistent Results | Variability in Labeling: Inconsistent drug-to-antibody ratio (DAR) or degree of labeling between batches. | Carefully control the molar excess of the DBCO linker during the initial labeling step. Precisely quantify the degree of labeling for each batch. |
| Degradation During Storage: The DBCO-linker or conjugate has degraded over time. | Store DBCO-containing reagents and conjugates at -20°C or below in buffers free of azides and thiols. |
Data Presentation: Stability of Reagents
Table 1: Stability of Cyclooctynes (e.g., DBCO) in the Presence of Reducing Agents
| Cyclooctyne | Reducing Agent | Stability | Recommendation | Source |
| DBCO | TCEP | Unstable over a 24-hour period. | Avoid if possible. If necessary, minimize exposure time and ensure complete removal. | |
| DBCO | DTT | Stable. | Preferred reducing agent when working with DBCO. | |
| BCN | TCEP | Stable. | A suitable alternative to DBCO if TCEP must be used. |
Table 2: Compatibility of Azides with Reducing Agents
| Functional Group | Reducing Agent | Effect | Recommendation | Source |
| Azide | TCEP | Reduced to an amine (Staudinger reduction). | Must be completely removed before the azide-alkyne cycloaddition step. | |
| Azide | DTT | Reduced to an amine. | Must be completely removed before the azide-alkyne cycloaddition step. |
Experimental Protocols
Protocol: Two-Step Antibody Conjugation via Reduced Cysteines and SPAAC
This protocol outlines a general procedure for labeling an antibody. It involves the selective reduction of disulfide bonds, labeling of the resulting free thiols with a DBCO-maleimide linker, and subsequent conjugation to an azide-containing molecule.
Step 1: Antibody Reduction (with DTT)
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 20-50 fold molar excess of DTT to the antibody solution.
-
Incubate at 37°C for 30-60 minutes.
-
Crucially , remove the excess DTT immediately using a desalting column or dialysis, exchanging the buffer to a degassed, amine-free buffer (e.g., PBS, pH 7.2).
Step 2: DBCO-Maleimide Labeling
-
Immediately after DTT removal, add a 10-20 fold molar excess of DBCO-PEG4-Maleimide (dissolved in DMSO or DMF) to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature or 4 hours at 4°C.
-
Remove the excess DBCO-PEG4-Maleimide via a desalting column or dialysis.
Step 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
To the purified DBCO-labeled antibody, add the azide-containing molecule. A 1.5 to 10-fold molar excess of one component can be used to drive the reaction.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction can be accelerated at 37°C.
-
Monitor the conjugation progress using SDS-PAGE or HPLC.
-
Purify the final antibody-drug conjugate using appropriate chromatography methods (e.g., size exclusion or affinity chromatography).
Visualizations
Caption: Troubleshooting logic for low conjugation yield.
Caption: Experimental workflow for antibody-DBCO conjugation.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Apn-PEG4-DBCO Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of next-generation biotherapeutics, such as antibody-drug conjugates (ADCs), relies on the precise characterization of all their components. The linker, which connects the antibody to the payload, is a critical element influencing the efficacy, stability, and safety of the entire conjugate. This guide provides a comparative analysis of mass spectrometry for the characterization of bioconjugates containing the Apn-PEG4-DBCO linker, a cleavable linker system designed for cysteine-specific conjugation and subsequent copper-free click chemistry. We will delve into the expected mass spectrometry data, a detailed experimental protocol, and a comparison with alternative analytical techniques.
Understanding the this compound Linker
The this compound linker is a heterobifunctional molecule with a molecular weight of 676.76 g/mol .[1][2][3][4] It comprises three key functional units:
-
Apn (3-arylpropiolonitrile): This moiety provides chemoselectivity for cysteine residues on a biomolecule, such as an antibody.[1]
-
PEG4 (four-unit polyethylene glycol): The PEG spacer enhances solubility and reduces steric hindrance.
-
DBCO (dibenzocyclooctyne): This strained alkyne allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction for attaching a payload.
The linker is designed to be cleavable, a feature that allows for the release of the cytotoxic payload within the target cell.
Mass Spectrometry Analysis of this compound Conjugates
Mass spectrometry is an indispensable tool for the detailed characterization of ADCs and other bioconjugates. It provides precise information on molecular weight, conjugation sites, and the drug-to-antibody ratio (DAR).
Expected Mass Spectrometry Data
When analyzing an this compound conjugate by mass spectrometry, several key pieces of information can be obtained. The table below summarizes the expected mass spectrometry data for a hypothetical antibody conjugated with a payload via the this compound linker.
| Parameter | Expected Observation | Significance |
| Intact Conjugate Mass | A distribution of peaks corresponding to the antibody with varying numbers of attached linker-payload moieties. | Determines the drug-to-antibody ratio (DAR) and the heterogeneity of the conjugate population. |
| Mass of Light and Heavy Chains | Following reduction of the antibody, distinct peaks for the light chain, heavy chain, and their conjugated forms will be observed. The mass shift will correspond to the mass of the linker and payload. | Confirms the location of the conjugation (light chain, heavy chain, or both) and provides a more detailed view of the DAR. |
| Peptide Mapping (LC-MS/MS) | Analysis of proteolytic digests will identify the specific cysteine residues that have been modified with the this compound-payload. | Pinpoints the exact sites of conjugation, which is crucial for understanding structure-activity relationships and ensuring batch-to-batch consistency. |
| Fragmentation of the Linker (MS/MS) | Tandem mass spectrometry can be used to fragment the conjugate and provide structural information about the linker itself. The fragmentation pattern will be influenced by the cleavable nature of the Apn group and the structure of the PEG and DBCO moieties. | Confirms the identity of the linker and can provide insights into its stability and cleavage mechanism. |
Hypothetical Fragmentation Pattern
Experimental Protocol: LC-MS Analysis of an this compound Conjugate
This protocol outlines a general procedure for the characterization of a protein conjugated with this compound and a subsequent payload using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation
-
Intact Mass Analysis:
-
Desalt the conjugate using a suitable method, such as a desalting column or buffer exchange into a volatile buffer (e.g., 100 mM ammonium acetate).
-
The final concentration should be approximately 1 mg/mL.
-
-
Reduced Mass Analysis:
-
To separate the light and heavy chains, incubate the conjugate with a reducing agent (e.g., dithiothreitol, DTT) at 37°C for 30 minutes.
-
-
Peptide Mapping:
-
Denature, reduce, and alkylate the conjugate.
-
Digest the protein with a protease, such as trypsin, overnight at 37°C.
-
2. Liquid Chromatography
-
Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI).
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap.
-
Acquisition Mode:
-
MS1 (Intact and Reduced Analysis): Acquire data in the m/z range of 500-4000.
-
MS/MS (Peptide Mapping): Use data-dependent acquisition (DDA) to trigger fragmentation of the most abundant peptide ions.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact conjugate and its subunits.
-
For peptide mapping data, use a database search engine to identify the peptides and pinpoint the modified cysteine residues.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often involves orthogonal techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight, DAR, conjugation sites, structural information. | High resolution and accuracy, provides detailed molecular-level information. | Can be complex to operate and interpret, may require specialized expertise. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different DARs. | Robust and reproducible method for determining DAR distribution. | Does not provide mass information, resolution may be limited for complex mixtures. |
| Size-Exclusion Chromatography (SEC) | Detection of aggregates and fragments. | Useful for assessing the overall purity and stability of the conjugate. | Does not separate based on DAR. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about the linker and its conjugation to the protein. | Provides atomic-level structural details. | Lower sensitivity compared to MS, can be challenging for large proteins. |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the mass spectrometry analysis of an this compound conjugate.
References
Comparative Guide to SDS-PAGE Analysis of Antibody-Apn-peg4-dbco Conjugates
This guide provides a comprehensive comparison of SDS-PAGE analysis for antibody-drug conjugates (ADCs) utilizing the Apn-peg4-dbco linker. It is intended for researchers, scientists, and drug development professionals seeking to characterize these complex biotherapeutics. The document outlines the experimental workflow, presents detailed protocols, summarizes expected quantitative data, and compares SDS-PAGE with alternative analytical techniques.
Introduction to ADC Characterization
Antibody-drug conjugates (ADCs) are a sophisticated class of therapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's efficacy, stability, and safety.[2] The this compound linker is a modern tool used in ADC development, featuring a dibenzocyclooctyne (DBCO) group for catalyst-free "click chemistry" and a polyethylene glycol (PEG) spacer to enhance solubility.[3][4][5]
Characterizing the resulting conjugate is essential to ensure quality and consistency. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental and widely used technique for the initial assessment of ADCs. It separates proteins based on molecular weight, allowing for the visual confirmation of successful conjugation, estimation of purity, and preliminary analysis of the drug-to-antibody ratio (DAR).
Experimental Workflow: From Conjugation to Analysis
The process begins with the antibody, which is first conjugated with the this compound linker. The DBCO group on the linker then reacts with an azide-modified cytotoxic payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Following purification, the ADC is prepared for analysis by SDS-PAGE under both non-reducing and reducing conditions to assess the intact conjugate as well as its constituent heavy and light chains.
Caption: Experimental workflow for ADC synthesis and SDS-PAGE analysis.
Detailed Experimental Protocol for SDS-PAGE
This protocol provides a generalized procedure for analyzing antibody-Apn-peg4-dbco conjugates. Optimization may be required based on the specific antibody and payload.
1. Reagents and Materials:
-
Purified antibody-Apn-peg4-dbco conjugate and unconjugated antibody control.
-
Tris-Glycine or Bis-Tris polyacrylamide gels (e.g., 4-12% gradient gels are suitable for resolving both intact antibodies and chains).
-
SDS-PAGE running buffer (e.g., 1X Tris-Glycine-SDS).
-
Sample loading buffer (e.g., 4X Laemmli buffer).
-
Reducing agent: β-mercaptoethanol (BME) or dithiothreitol (DTT).
-
Molecular weight standards (protein ladder).
-
Staining solution (e.g., Coomassie Brilliant Blue).
-
Destaining solution.
-
Deionized water.
2. Sample Preparation:
-
Non-Reducing Samples:
-
In a microcentrifuge tube, mix 10 µg of the ADC or unconjugated antibody with the sample loading buffer (without reducing agent) to a final concentration of 1X.
-
Add deionized water to reach the final desired volume.
-
Heat the samples at 70-95°C for 5-10 minutes to denature the proteins.
-
-
Reducing Samples:
-
In a microcentrifuge tube, mix 10 µg of the ADC or unconjugated antibody with the sample loading buffer.
-
Add a reducing agent (e.g., BME to a final concentration of 5% or DTT to 50 mM).
-
Add deionized water to reach the final desired volume.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins and reduce disulfide bonds.
-
3. Gel Electrophoresis:
-
Assemble the electrophoresis chamber and fill the inner and outer reservoirs with 1X running buffer.
-
Carefully load the prepared samples and molecular weight marker into the wells of the gel.
-
Connect the power supply and run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel.
4. Staining and Visualization:
-
Carefully remove the gel from the cassette and transfer it to a container with the staining solution.
-
Incubate with gentle agitation for at least 30-60 minutes.
-
Remove the staining solution and add destaining solution.
-
Replace the destain solution periodically until the protein bands are clearly visible against a clear background.
-
Image the gel for documentation and analysis.
Data Presentation and Interpretation
Successful conjugation of the this compound linker and payload to the antibody results in an increase in molecular weight, which is observed as a band shift (slower migration) on the SDS-PAGE gel compared to the unconjugated antibody. The APN moiety of the linker is known to have high chemoselectivity for cysteine residues, which are often found in the interchain disulfide bonds of antibodies.
Table 1: Expected Molecular Weights and Observations in SDS-PAGE
(Note: Values are illustrative, based on a typical IgG antibody (150 kDa), with heavy chains (HC) of ~50 kDa and light chains (LC) of ~25 kDa. The mass of the this compound linker with a representative payload is assumed to be ~2 kDa for this example.)
| Sample | Condition | Theoretical MW (kDa) | Expected Observation |
| Unconjugated Antibody | Non-Reducing | ~150 | A single, sharp band representing the intact antibody (H₂L₂). |
| Conjugated ADC | Non-Reducing | >150 (e.g., 152-166) | A band or series of bands shifted to a higher molecular weight than the unconjugated antibody, representing different DAR species. |
| Unconjugated Antibody | Reducing | ~50 (HC) and ~25 (LC) | Two distinct bands corresponding to the heavy and light chains. |
| Conjugated ADC | Reducing | >50 (HC) and/or >25 (LC) | Bands for conjugated heavy and/or light chains will appear at a higher molecular weight than their unconjugated counterparts (e.g., H₀, H₁, H₂, etc.). The pattern reveals the distribution of the payload between the chains. |
Comparison with Alternative Analytical Techniques
While SDS-PAGE is an invaluable tool, it is often complemented by other methods for a full physicochemical characterization of ADCs. These techniques provide more precise and quantitative data on properties that SDS-PAGE can only estimate.
Table 2: Comparison of ADC Analytical Techniques
| Technique | Principle | Key Information Provided | Pros | Cons |
| SDS-PAGE | Size-based separation in a polyacrylamide gel matrix. | Purity, molecular weight confirmation, visualization of conjugation, fragmentation. | Low cost, simple, widely accessible, provides visual confirmation. | Low resolution, semi-quantitative, not suitable for precise DAR determination. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of intact ADC and subunits, accurate DAR distribution, identification of modifications. | High accuracy and resolution, provides detailed structural information. | High cost, complex instrumentation and data analysis. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies high molecular weight aggregates, fragments, and the main monomeric species. | Robust, reliable for purity and aggregation analysis. | Does not resolve different DAR species. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Resolves and quantifies different DAR species, providing an average DAR value. | Provides accurate DAR distribution, relatively high resolution. | Can be complex to develop methods, may require specific column chemistries. |
| Capillary Gel Electrophoresis (CGE) | Size-based separation in a capillary filled with a sieving matrix. | High-resolution sizing, purity analysis, can be quantitative. | Automated, high throughput, faster run times than slab gels, less sample required. | Reproducibility can be an issue, serial analysis makes direct lane comparison difficult. |
Conclusion
SDS-PAGE is an indispensable, low-cost, and straightforward method for the initial characterization of antibody-Apn-peg4-dbco conjugates. It provides essential visual confirmation of successful conjugation, allows for an initial assessment of purity, and can indicate the heterogeneity of the product. By running samples under both reducing and non-reducing conditions, researchers can gain valuable insights into the molecular integrity and the distribution of the drug-linker on the antibody's heavy and light chains. However, for comprehensive characterization, regulatory approval, and in-depth understanding of the ADC's properties, SDS-PAGE should be used in conjunction with higher-resolution, quantitative techniques such as Mass Spectrometry and various forms of chromatography.
References
Determining the Degree of Labeling for Apn-peg4-dbco: A Comparative Guide
For researchers and drug development professionals engaged in bioconjugation, the precise determination of the degree of labeling (DoL) is a critical parameter for ensuring the quality, efficacy, and reproducibility of antibody-drug conjugates (ADCs) and other targeted biomolecules. Apn-peg4-dbco, a popular cleavable linker containing a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, is frequently used in these applications. This guide provides a comparative overview of common methods for determining the DoL of this compound conjugates, presenting experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods for DoL Determination
Several analytical techniques can be employed to determine the DoL of this compound conjugates. The choice of method often depends on the required accuracy, throughput, and available instrumentation. The most common methods include UV-Vis Spectroscopy, Mass Spectrometry (MS), and Hydrophobic Interaction Chromatography (HIC).
| Feature | UV-Vis Spectroscopy | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Measures light absorbance at specific wavelengths for the protein and the DBCO label. | Measures the mass-to-charge ratio of the intact conjugate to determine mass shift upon labeling. | Separates molecules based on their surface hydrophobicity, which changes with linker conjugation. |
| Information Provided | Average DoL across the entire sample population. | Precise mass of the conjugate, distribution of different DoL species, and confirmation of covalent bond formation.[1] | Separation of species with different DoL, providing a distribution profile. |
| Resolution | Low, provides an average measurement.[1] | High to very high, capable of resolving single conjugations.[1] | Low to moderate, may not resolve all species.[1] |
| Throughput | High | Low to Medium | High |
| Sample Consumption | Low[1] | Low | Moderate |
| Advantages | Simple, rapid, and widely accessible instrumentation. | Provides the most detailed and accurate DoL information. | Higher throughput than MS, provides orthogonal confirmation. |
| Limitations | Assumes no interference from other chromophores, provides an average DoL. | Requires specialized and expensive instrumentation, lower throughput. | May not be able to resolve species with very similar hydrophobicity. |
Alternatives to this compound
The primary alternatives to this compound often involve variations in the polyethylene glycol (PEG) linker length (e.g., PEG12, PEG24). The choice of PEG linker length can significantly impact the properties of the final bioconjugate.
| Property | This compound (Short PEG Chain) | Longer PEG Linkers (e.g., PEG12, PEG24) |
| Solubility & Aggregation | May be less effective at solubilizing hydrophobic payloads, potentially leading to aggregation. | More effective at increasing aqueous solubility and reducing aggregation of hydrophobic molecules. |
| Pharmacokinetics | Shorter half-life in circulation. | Longer PEG chains can increase the hydrodynamic radius, leading to a longer plasma half-life. |
| Immunogenicity | Generally considered to have low immunogenicity. | Longer PEG chains have a higher potential for inducing an anti-PEG immune response. |
| Accessibility of Reactive Group | The shorter linker may result in steric hindrance, potentially affecting the efficiency of the click reaction. | The longer, flexible chain provides better accessibility to the DBCO group for reaction with the azide. |
Experimental Protocols
Determining Degree of Labeling using UV-Vis Spectroscopy
This protocol outlines the steps to determine the DoL of a protein conjugated with this compound by measuring the absorbance of the protein and the DBCO group.
Materials:
-
Purified this compound conjugated protein
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer (a NanoDrop spectrophotometer is recommended for convenience)
Procedure:
-
If the sample concentration is high, dilute a small amount of the purified conjugate in PBS.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 309 nm (A309). The absorbance at 309 nm corresponds to the DBCO group.
-
Calculate the concentration of the protein using the following formula, which accounts for the contribution of the DBCO group to the absorbance at 280 nm:
-
Protein Concentration (M) = [A280 – (A309 × Correction Factor)] / Molar Extinction Coefficient of Protein (ε_protein)
-
The correction factor for DBCO at 280 nm is approximately 0.90.
-
The molar extinction coefficient for a typical IgG is 203,000 M⁻¹cm⁻¹.
-
-
Calculate the Degree of Labeling (DoL) using the following formula:
-
DoL = A309 / (ε_DBCO × Protein Concentration (M))
-
The molar extinction coefficient of DBCO (ε_DBCO) is approximately 12,000 M⁻¹cm⁻¹.
-
Caption: Workflow for DoL determination using UV-Vis spectroscopy.
General Workflow for DoL Determination using Mass Spectrometry
Mass spectrometry provides the most accurate DoL by measuring the mass increase of the protein after conjugation.
Procedure Outline:
-
Sample Preparation: The purified conjugate is desalted and prepared in a buffer compatible with mass spectrometry analysis (e.g., using a spin desalting column).
-
Mass Analysis: The sample is introduced into the mass spectrometer (e.g., ESI-QTOF). The instrument measures the mass-to-charge ratio of the ionized molecules.
-
Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the unconjugated protein and the protein conjugated with one, two, or more this compound linkers. The mass difference between the peaks corresponds to the mass of the attached linker. The average DoL and the distribution of different species can be calculated from the relative abundance of these peaks.
References
A Head-to-Head Comparison: APN vs. Maleimide Chemistry for Cysteine Conjugation
For Researchers, Scientists, and Drug Development Professionals
The specific and stable covalent modification of cysteine residues in proteins and other biomolecules is a cornerstone of modern bioconjugation. This guide provides an objective, data-driven comparison of two prominent thiol-reactive chemistries: the well-established maleimide chemistry and the more recent 3-arylpropiolonitrile (APN) chemistry. Understanding the nuances of each approach is critical for the rational design and development of robust and effective bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and hydrogels.
Executive Summary
Maleimide chemistry has long been the go-to method for cysteine conjugation due to its rapid reaction kinetics and high specificity under physiological conditions. However, the reversibility of the resulting thioether bond, known as the retro-Michael reaction, can lead to conjugate instability and premature payload release, a significant concern for in vivo applications. APN chemistry has emerged as a promising alternative, offering a more stable and irreversible linkage, thereby addressing the primary limitation of maleimide-based conjugates. This guide will delve into the reaction mechanisms, comparative performance data, and detailed experimental protocols for both chemistries to inform the selection of the most appropriate method for your research and development needs.
Reaction Mechanisms
The fundamental difference between APN and maleimide chemistries lies in their reaction with the thiol group of cysteine and the stability of the resulting covalent bond.
Maleimide Chemistry: A Reversible Michael Addition
Maleimide chemistry proceeds via a Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[1] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
However, the resulting thiosuccinimide adduct is susceptible to a retro-Michael reaction, an elimination process that reforms the thiol and the maleimide. This reversibility can be exacerbated in environments with high concentrations of other thiols, such as glutathione in the bloodstream, leading to "thiol exchange" and off-target effects.[3] The stability of the maleimide conjugate can be improved by using N-aryl maleimides, which promote the hydrolysis of the thiosuccinimide ring to a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[4]
APN Chemistry: An Irreversible Addition
3-Arylpropiolonitriles (APNs) are electron-deficient alkynes that react with the thiol group of cysteine to form a stable, irreversible thioether linkage. The reaction is highly chemoselective for cysteine residues. The resulting conjugate is not susceptible to the retro-Michael reaction, offering a significant advantage in terms of in vivo stability.
Quantitative Performance Comparison
The selection of a conjugation chemistry is often dictated by a balance of reaction kinetics, stability, and specificity. The following table summarizes key quantitative data for APN and maleimide chemistries.
| Parameter | APN Chemistry | Maleimide Chemistry | References |
| Reaction Mechanism | Irreversible addition to thiol | Reversible Michael addition to thiol | |
| Second-Order Rate Constant (k) | 3.1 M⁻¹s⁻¹ (for 3-phenylpropiolonitrile) | Varies with maleimide derivative (e.g., N-ethylmaleimide, N-phenylmaleimide) and thiol pKa | |
| Optimal pH | 7.5 - 9.0 | 6.5 - 7.5 | |
| Conjugate Stability (in vitro) | Stable, no cleavage observed after 5 days in buffer with glutathione and HSA | Susceptible to retro-Michael reaction; half-lives of conversion from 3.1 to 258 hours depending on the maleimide and thiol | |
| Conjugate Stability (in vivo) | Significantly longer serum half-life (t½ = 17.1 h for AgUox-APN-HSA) | Shorter serum half-life (t½ = 12.0 h for AgUox-MAL-HSA) | |
| Specificity | Highly chemoselective for cysteine | Highly chemoselective for thiols at pH 6.5-7.5; reactivity with amines increases at pH > 7.5 |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation.
Experimental Workflow
The general workflow for both APN and maleimide conjugation involves protein preparation (including reduction of disulfide bonds if necessary), the conjugation reaction itself, and subsequent purification of the conjugate.
References
A Head-to-Head Battle for Bioconjugate Stability: Thiol-APN Adducts Outshine Thiol-Maleimide Counterparts
For researchers, scientists, and drug development professionals engaged in the intricate world of bioconjugation, the stability of the linkage between a biomolecule and a payload is paramount. An ideal covalent bond must endure the physiological rigors of circulation to prevent premature drug release, yet perform its function at the target site. For years, the thiol-maleimide Michael addition reaction has been a workhorse in this field. However, growing evidence of its inherent instability has spurred the development of more robust alternatives. This guide provides a comprehensive comparison of the stability of traditional thiol-maleimide adducts versus the more recent thiol-APN (3-arylpropiolonitrile) adducts, supported by experimental data and detailed protocols.
The primary drawback of the widely used thiol-maleimide conjugation chemistry is the reversibility of the thioether bond through a retro-Michael reaction. This process can lead to the dissociation of the thiol from the maleimide, particularly in the presence of endogenous thiols like glutathione, resulting in "thiol exchange" and off-target effects. In contrast, thiol-APN chemistry offers a more stable and irreversible linkage, emerging as a superior alternative for the development of stable bioconjugates.
Quantitative Stability Comparison
Experimental data consistently demonstrates the superior stability of thiol-APN adducts over their thiol-maleimide counterparts, both in vitro and in vivo.
| Parameter | Thiol-APN Adduct | Thiol-Maleimide Adduct | Key Findings & References |
| In Vitro Stability (Human Plasma) | No cleavage observed. | Substantial cleavage of the thioether bond is observed. | Thiol-APN adducts exhibit remarkable hydrolytic stability compared to thiol-maleimide adducts.[1][2][3] |
| In Vivo Stability (Serum Half-life) | Significantly longer serum half-life (t½ = 17.1 h for AgUox-APN-HSA). | Shorter serum half-life (t½ = 12.0 h for AgUox-MAL-HSA). | The enhanced in vivo stability of thiol-APN adducts is demonstrated by a longer circulation time of the bioconjugate.[1][2] |
| Susceptibility to Thiol Exchange | Highly resistant to thiol exchange. | Prone to retro-Michael reaction and subsequent thiol exchange with molecules like glutathione. | The irreversible nature of the thiol-APN linkage prevents the payload from being transferred to other molecules in a thiol-rich environment. |
| Reaction Kinetics | Chemoselective and high-yielding reaction with thiols. | Rapid and specific reaction with thiols at neutral pH. | Both chemistries offer efficient conjugation, but the stability of the resulting adduct is the key differentiator. |
Unraveling the Instability of Thiol-Maleimide Adducts
The instability of the thiosuccinimide linkage in thiol-maleimide adducts is a critical factor to consider in bioconjugate design. Two primary degradation pathways contribute to this instability:
-
Retro-Michael Reaction: This is the reverse of the initial conjugation reaction, where the thioether bond breaks, releasing the original thiol and maleimide. This reaction is particularly problematic in the presence of high concentrations of other thiols, such as glutathione in the intracellular environment, leading to thiol exchange.
-
Hydrolysis: The succinimide ring of the maleimide adduct can undergo hydrolysis to form a ring-opened succinamic acid derivative. This process is generally slower than the retro-Michael reaction but is irreversible and results in a more stable conjugate. Strategies to enhance maleimide adduct stability often focus on accelerating this hydrolysis step.
Visualizing the Chemical Reactions and Stability Pathways
To better understand the chemistries and degradation pathways, the following diagrams illustrate the key processes.
Experimental Protocols
To aid researchers in evaluating the stability of their own bioconjugates, detailed protocols for key experiments are provided below.
In Vitro Stability Assay in Human Plasma
This protocol assesses the stability of a bioconjugate in a physiologically relevant matrix.
Materials:
-
Bioconjugate (Thiol-APN or Thiol-Maleimide adduct)
-
Human plasma (frozen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Thaw human plasma at 37°C.
-
Prepare a solution of the bioconjugate in PBS.
-
Add the bioconjugate solution to the human plasma to a final desired concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately process the sample for LC-MS analysis to quantify the amount of intact bioconjugate remaining. This may involve protein precipitation or immunocapture steps to isolate the conjugate.
-
Analyze the data by plotting the percentage of intact conjugate remaining over time.
Glutathione (GSH) Challenge Assay for Thiol Exchange
This assay evaluates the susceptibility of a thiol-maleimide adduct to the retro-Michael reaction in the presence of a competing thiol.
Materials:
-
Thiol-maleimide bioconjugate
-
Glutathione (GSH)
-
Phosphate buffer, pH 7.4
-
Incubator at 37°C
-
HPLC system
Procedure:
-
Prepare a solution of the thiol-maleimide bioconjugate in phosphate buffer.
-
Prepare a solution of GSH in phosphate buffer.
-
Mix the bioconjugate solution with the GSH solution (typically at a significant molar excess of GSH).
-
Incubate the reaction mixture at 37°C.
-
At various time points, inject an aliquot of the reaction mixture into the HPLC system.
-
Monitor the disappearance of the peak corresponding to the intact bioconjugate and the appearance of new peaks corresponding to the free payload and the GSH-adduct.
-
Quantify the peak areas to determine the rate and extent of thiol exchange.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the stability of bioconjugates.
Conclusion
References
- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of In Vivo Linker Stability: The Rise of Apn-PEG4-DBCO
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. An ideal linker must remain steadfast in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently liberate its cytotoxic cargo within the target tumor cell. This guide provides an objective comparison of the in vivo stability of the Apn-PEG4-DBCO linker against other commonly used alternatives, supported by experimental data.
The this compound linker represents a new generation of bioconjugation technology, offering a unique combination of a cysteine-specific reaction, a hydrophilic spacer, and a bioorthogonal handle for click chemistry. Its in vivo stability is a key parameter that dictates its suitability for the development of next-generation ADCs.
Quantitative Comparison of Linker Stability
The in vivo stability of an ADC is primarily assessed by measuring the amount of intact ADC remaining in circulation over time or by quantifying the premature release of the cytotoxic payload. The following tables summarize available data comparing the stability of various linker technologies.
| Linker Type | Conjugation Chemistry | Key Stability Features | In Vivo Stability Profile (Example) | Reference |
| This compound | Thiol-click (Arylpropiolonitrile) | Highly stable, irreversible Michael addition to cysteine thiols. | An albumin-conjugate with an APN linker showed a significantly longer serum half-life in the late phase compared to its maleimide counterpart in a mouse model.[1][2] | [1][2] |
| Maleimide-based | Thiol-Michael addition | Susceptible to retro-Michael reaction in the presence of endogenous thiols like albumin, leading to premature payload release. | An ADC with a self-stabilizing maleimide linker showed significantly less payload loss over 7 days in a rat model compared to a conventional maleimide linker.[3] | |
| Disulfide-based | Thiol-disulfide exchange | Cleavable in the reducing environment of the cell. Stability in circulation can be modulated by steric hindrance around the disulfide bond. | An ADC with a hindered disulfide linker showed that more than 50% of the drug remained attached after seven days in an in vivo study. | |
| Valine-Citrulline (vc) | Peptide | Cleavable by lysosomal proteases (e.g., Cathepsin B). Generally stable in plasma. | In human and monkey plasma, less than 1% of MMAE was released from a vc-linker ADC after 6 days. However, rodent plasma showed higher release. | |
| Non-cleavable (e.g., SMCC) | Amine-reactive NHS ester and thiol-reactive maleimide | Payload is released upon complete degradation of the antibody in the lysosome. Generally high plasma stability. | An ADC with a non-cleavable SMCC linker showed less than 0.01% MMAE release in human plasma over 7 days. |
Experimental Protocols for In Vivo Stability Assessment
Accurate evaluation of in vivo linker stability is paramount for the development of safe and effective ADCs. The most common methods employed are ligand-binding assays (e.g., ELISA) and liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Quantification of Intact ADC in Plasma by ELISA
This method measures the concentration of the ADC that remains fully conjugated with its payload over time in plasma samples.
Experimental Workflow:
Figure 1: Workflow for assessing ADC in vivo stability by ELISA.
Detailed Steps:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats) at a specified dose.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Plate Coating: Coat the wells of a 96-well microtiter plate with an antigen that is specifically recognized by the monoclonal antibody component of the ADC.
-
Blocking: Block non-specific binding sites in the wells using a suitable blocking buffer.
-
Sample Incubation: Add diluted plasma samples to the coated wells and incubate to allow the intact ADC to bind to the antigen.
-
Detection: After washing, add an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload. This ensures that only ADCs with the payload still attached are detected.
-
Signal Generation: Add a chromogenic substrate that reacts with the enzyme on the secondary antibody to produce a measurable color change.
-
Quantification: Measure the absorbance of the wells using a plate reader and calculate the concentration of the intact ADC based on a standard curve.
Protocol 2: Quantification of Free Payload in Plasma by LC-MS/MS
This highly sensitive and specific method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the systemic circulation.
Experimental Workflow:
Figure 2: Workflow for quantifying free payload in plasma by LC-MS/MS.
Detailed Steps:
-
Sample Collection and Preparation: Collect plasma samples as described in the ELISA protocol.
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile, to the plasma samples to precipitate the larger protein components, including the ADC and albumin.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload.
-
LC Separation: Inject the supernatant into a liquid chromatography (LC) system. The free payload is separated from other small molecules based on its physicochemical properties as it passes through a chromatography column.
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification.
-
Quantification: The amount of free payload is determined by comparing its signal intensity to a standard curve prepared with known concentrations of the payload.
Signaling Pathways and Mechanisms of Action
The stability of the linker directly influences the mechanism by which the ADC delivers its payload to the target cell.
Figure 3: General mechanism of action of an ADC and the impact of linker stability.
Conclusion
The in vivo stability of the linker is a cornerstone of ADC design, directly impacting both safety and efficacy. The this compound linker, with its stable arylpropiolonitrile-cysteine bond, presents a promising alternative to traditional linkers that are susceptible to premature payload release. The experimental data suggests that the thiol-click chemistry employed by the APN moiety offers enhanced stability in biological environments compared to conventional maleimide-based approaches. For researchers and drug developers, the choice of linker should be guided by a thorough evaluation of its in vivo stability profile. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the rational design of next-generation antibody-drug conjugates.
References
- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Cysteine Conjugation Chemistries: Alternatives to Apn-peg4-dbco
For researchers, scientists, and drug development professionals, the precise and stable modification of proteins is a cornerstone of innovation. The cysteine residue, with its unique nucleophilic thiol group, offers a prime target for site-specific bioconjugation. Linkers such as Apn-peg4-dbco represent a sophisticated approach, combining a cysteine-reactive group (3-arylpropiolonitrile, APN), a solubilizing spacer (PEG4), and a bioorthogonal handle for secondary ligation (dibenzocyclooctyne, DBCO). However, the landscape of bioconjugation is rich with diverse chemistries, each presenting a unique profile of reactivity, stability, and specificity.
This guide provides an objective comparison of prominent alternatives to the APN moiety for cysteine conjugation, supported by experimental data and detailed protocols. We will delve into the performance of various thiol-reactive groups, offering a clear perspective to help you select the optimal tool for your research, be it for developing antibody-drug conjugates (ADCs), creating fluorescent probes, or engineering novel biomaterials.
Understanding the Benchmark: this compound
Before exploring alternatives, it's crucial to understand the components of the reference linker. This heterobifunctional molecule is designed for a two-step conjugation strategy.
The APN group offers high chemoselectivity for cysteine residues, forming a stable conjugate, which is an improvement over some traditional methods.[1][2] The DBCO group allows for a highly efficient and bioorthogonal copper-free click reaction with an azide-modified payload.[1] This guide will focus primarily on alternatives to the APN group for the initial cysteine-linking reaction.
Quantitative Comparison of Cysteine-Reactive Moieties
The efficacy of a cysteine conjugation reagent is primarily defined by its reaction kinetics and the stability of the bond it forms. Below is a comparison of key alternatives.
Table 1: Comparison of Cysteine-Reactive Moieties - Reaction Kinetics
| Reagent Class | Example | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Conditions / Notes |
| Iodoacetamide | Iodoacetamide | ~0.6 | 7.4 | Common baseline, but relatively slow kinetics.[3] |
| Maleimide (Alkyl) | N-ethylmaleimide | >10 (variable) | 6.5-7.5 | Widely used, fast kinetics, but suffers from stability issues.[3] |
| Maleimide (Aryl) | N-phenylmaleimide | ~2.5x faster than N-alkyl derivatives | 7.4-8.0 | Faster reaction and leads to more stable conjugates than N-alkyl versions. |
| Next-Gen Maleimide | Dibromomaleimide | Rapid Conjugation | 8.0 | Designed for disulfide re-bridging, offering high efficiency and stability. |
| Arylpropiolonitrile | PFP-PEG₄-APN | Not explicitly found, but reaction is efficient. | 7.5-9.0 | Forms highly stable adducts; reaction typically runs for 2-12 hours. |
| para-Quinone Methide | p-QM-NO₂ | 478 to 16,700 | 7.4 | Extremely fast kinetics, with rates tunable by substituent groups. |
| Methylene Pyrrolone | 3Br-5MP | Fast kinetics (comparable to maleimide) | 7.5 | Reagent is more stable to hydrolysis than maleimides pre-conjugation. |
| Vinyl Heteroarene | Quaternized Vinylpyridine | 18.2 | 8.0 | Quaternization significantly enhances reactivity (~325-fold over non-quaternized). |
| Phenyloxadiazole Sulfone | PODS-linker | Slower than maleimide | 7.4 | Forms a highly stable thioether bond, compensating for slower kinetics. |
Table 2: Comparison of Cysteine-Reactive Moieties - Conjugate Stability
| Reagent Class | Formed Linkage | Stability Characteristics | Key Findings |
| Maleimide (Alkyl) | Thiosuccinimide | Prone to retro-Michael reaction, leading to deconjugation and exchange with thiols like albumin or glutathione. | An ADC with an N-alkyl maleimide showed 35-67% deconjugation in serum over 7 days. |
| Maleimide (Aryl) | Hydrolyzed Thiosuccinimide | The N-aryl group accelerates the hydrolysis of the thiosuccinimide ring, creating a stable, irreversible ring-opened structure. | N-aryl maleimide ADCs exhibited less than 20% deconjugation in serum over 7 days. |
| Next-Gen Maleimide | Disulfide Bridge | Forms robustly stable conjugates by re-bridging native disulfide bonds. | Conjugates showed no evidence of cleavage after 1 week in human serum at 37°C. |
| Arylpropiolonitrile | Thioether | Forms a remarkably stable product compared to the thiol-maleimide adduct. | The product of the thiol-APN reaction is more stable than that of the thiol-maleimide reaction in vitro. |
| DBCO (direct) | Thiol Enol Ether | The linkage is highly stable to exogenous thiols at physiological pH. | A DBCO-cysteine conjugate was intact after 4 days in the presence of glutathione, while the maleimide version had <14% remaining. |
| Phenyloxadiazole Sulfone | Thioether | The resulting thioether conjugate has higher stability in plasma compared to a maleimide-cysteine conjugate. | The half-life of a PODS conjugate in human plasma was double that of the corresponding maleimide conjugate. |
Reaction Mechanisms and Workflows
Understanding the underlying chemistry is key to troubleshooting and optimizing conjugation protocols.
The general workflow for creating a bioconjugate, such as an ADC, involves several key steps from antibody preparation to final purification.
References
- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Apn-peg4-dbco: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Apn-peg4-dbco, a heterobifunctional linker used in bioconjugation and the development of antibody-drug conjugates (ADCs). Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.
This compound is a specialized chemical reagent featuring two reactive moieties: a 3-Arylpropiolonitrile (Apn) group and a Dibenzocyclooctyne (DBCO) group. The Apn moiety is designed for selective reaction with cysteine residues, while the DBCO group facilitates copper-free click chemistry with azide-containing molecules. Due to the inherent reactivity of these functional groups, direct disposal of this compound is not recommended. A chemical inactivation process is necessary to neutralize its reactivity before it can be discarded as standard chemical waste.
Safety Precautions and Hazard Information
Quantitative Data Summary
For safe and effective inactivation, the following quantitative parameters should be observed.
| Parameter | Value | Notes |
| This compound Concentration | As per experimental waste | This protocol is applicable to various concentrations. |
| Quenching Agent (DBCO) | 1 M Tris buffer, pH 8.0 | Final concentration in the reaction mixture should be ~100 mM. |
| Quenching Agent (Apn) | 1 M Dithiothreitol (DTT) | A 10-fold molar excess relative to the this compound is recommended. |
| Reaction Time (DBCO Quenching) | Minimum 30 minutes | Ensure complete reaction with the DBCO group. |
| Reaction Time (Apn Quenching) | 1 - 2 hours | To ensure complete cleavage and capping of the Apn moiety. |
| Reaction Temperature | Room Temperature | The inactivation reactions can be conveniently carried out at ambient temperature. |
Chemical Inactivation and Disposal Protocol
This protocol is designed for the treatment of unused or waste solutions of this compound in a laboratory setting.
Experimental Protocol
Step 1: Quenching of the DBCO Moiety
The strained alkyne of the DBCO group is highly reactive and should be neutralized first.
-
To the waste solution containing this compound, add a 1 M solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH 8.0) to achieve a final concentration of approximately 100 mM.
-
Stir the mixture at room temperature for at least 30 minutes. The primary amine in the Tris buffer will react with and quench the DBCO group.
Step 2: Quenching of the Apn Moiety
The 3-Arylpropiolonitrile (Apn) group is reactive towards thiols and must be inactivated.
-
To the reaction mixture from Step 1, add a 10-fold molar excess of a reducing agent containing a thiol group, such as Dithiothreitol (DTT).
-
Stir the reaction mixture at room temperature for 1 to 2 hours to ensure the complete reaction and capping of the Apn group.
Step 3: Final Disposal
After the successful completion of the two quenching steps, the resulting solution is considered neutralized.
-
Consult your institution's specific guidelines for chemical waste disposal.
-
The neutralized solution, containing the quenched this compound fragments, Tris, DTT, and the original solvent, can typically be disposed of as chemical waste.
-
Properly label the waste container with all the components of the final mixture.
Disposal Workflow Diagram
Caption: Workflow for the chemical inactivation and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Apn-peg4-dbco
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational protocols, and disposal plans for Apn-peg4-dbco, a cleavable 4-unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1]
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety protocols is essential. The recommendations provided are based on best practices for handling similar chemical compounds, particularly those containing DBCO (dibenzocyclooctyne) and PEG (polyethylene glycol) moieties.[2][3] The primary anticipated hazards include skin and eye irritation, and potential respiratory irritation from inhalation of dust or aerosols.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. Double-gloving may be considered. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Review the handling and disposal plan before starting any procedure. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.
2. Handling:
-
Before use, visually inspect the container for any damage or leaks.
-
When weighing or transferring the solid compound, perform these actions in a fume hood to minimize the inhalation of any dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
If dissolving the compound, add the solvent slowly to the powder to prevent splashing.
3. Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated gloves, and weighing papers, in a clearly labeled, sealed container.
-
Segregate waste based on institutional guidelines.
Waste Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste disposal program.
-
Do not dispose of this compound down the drain or in the regular trash. While polyethylene glycol itself is considered biodegradable, it is crucial to follow established chemical waste procedures.
By adhering to these safety protocols, researchers can confidently handle this compound while maintaining a secure and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
